1-(3,4-Dimethoxyphenyl)butan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBQLBXSVSRQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291822 | |
| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884-06-0 | |
| Record name | 884-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3,4-Dimethoxyphenyl)butan-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3,4-Dimethoxyphenyl)butan-2-one
Introduction
1-(3,4-Dimethoxyphenyl)butan-2-one, also known by its CAS Registry Number 884-06-0, is an aromatic ketone of significant interest in synthetic organic chemistry.[1] Structurally, it features a butan-2-one moiety attached to a 3,4-dimethoxy-substituted benzene ring (veratrole group). This combination of a reactive ketone functional group and an electron-rich aromatic system makes it a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the fields of pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, offering a technical resource for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The fundamental identity and properties of 1-(3,4-Dimethoxyphenyl)butan-2-one are summarized below. These computed properties, derived from computational models, provide a foundational understanding of the molecule's behavior.[1]
Core Identifiers
| Identifier | Value |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)butan-2-one |
| CAS Number | 884-06-0 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Canonical SMILES | CCC(=O)CC1=CC(=C(C=C1)OC)OC |
| InChI Key | PGBQLBXSVSRQPF-UHFFFAOYSA-N |
Computed Physicochemical Data
| Property | Value | Source |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 208.109944368 Da | PubChem[1] |
| Polar Surface Area | 35.5 Ų | PubChem[1] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C7 [label="C", pos="-2.1,-1.2!"]; // Methylene C C8 [label="C", pos="-3.2, -0.3!"]; // Carbonyl C C9 [label="C", pos="-4.6, -0.3!"]; // Ethyl C1 C10 [label="C", pos="-5.7, -1.2!"]; // Ethyl C2 O1 [label="O", pos="3.5,-1.2!"]; // Methoxy O1 C11 [label="C", pos="4.2,-2.2!"]; // Methoxy C1 O2 [label="O", pos="2.1,-3.6!"]; // Methoxy O2 C12 [label="C", pos="2.8,-4.6!"]; // Methoxy C2 O3 [label="O", pos="-3.2, 0.9!"]; // Carbonyl O H1 [label="H", pos="-0.5,0.9!"]; H2 [label="H", pos="1.9,0.9!"]; H3 [label="H", pos="-0.5,-3.3!"]; H4 [label="H", pos="-2.4, -2.1!"]; // Methylene H1 H5 [label="H", pos="-2.6, -0.5!"]; // Methylene H2// ... other H atoms for brevity// Define bonds C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C1; // Benzene ring C6--C7; C7--C8; C8--C9; C9--C10; // Butanone chain C3--O1; O1--C11; C4--O2; O2--C12; // Methoxy groups C8--O3 [style=double]; // Labels for functional groups label_ring [label="3,4-Dimethoxyphenyl", pos="0.7, -3.2!", fontsize=10]; label_ketone [label="Butan-2-one", pos="-4.5, 0.5!", fontsize=10];
}graphy (TLC). 5. Work-up: The reaction mixture is slowly poured into a beaker containing 200 mL of crushed ice and 20 mL of concentrated HCl. The resulting mixture is stirred until all solids dissolve. The organic layer is separated, and the aqueous layer is extracted twice with DCM (2x 50 mL). 6. Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure to yield crude 1-(3,4-dimethoxyphenyl)but-2-en-1-one.Step 2: Catalytic Hydrogenation
- Hydrogenation Setup: The crude product from Step 1 is dissolved in ethanol (150 mL) in a hydrogenation flask. Palladium on carbon (10% Pd/C, ~2 mol%) is added as the catalyst.
- Reaction: The flask is connected to a hydrogen source (balloon or Parr hydrogenator) and stirred vigorously at room temperature under a hydrogen atmosphere until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
- Filtration and Purification: The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting residue is purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 1-(3,4-dimethoxyphenyl)butan-2-one.
digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [color="#4285F4", penwidth=1.5]; // Nodes Veratrole [label="Veratrole + Crotonic Anhydride"]; ReactionVessel [label="DCM, AlCl₃\n0°C to RT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Crude 1-(3,4-dimethoxyphenyl)but-2-en-1-one"]; Workup [label="Acidic Work-up\n& Extraction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrogenation [label="H₂, 10% Pd/C\nEthanol, RT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="1-(3,4-Dimethoxyphenyl)butan-2-one"]; Purification [label="Filtration &\nPurification", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Edges Veratrole -> ReactionVessel; ReactionVessel -> Workup; Workup -> Intermediate; Intermediate -> Hydrogenation; Hydrogenation -> Purification; Purification -> FinalProduct; }
Sources
Umfassender Technischer Leitfaden zur Synthese von Veratrylaceton aus Veratraldehyd
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Synthese von Veratrylaceton, einer wertvollen Zwischenverbindung, aus Veratraldehyd. Als Senior Application Scientist verbinde ich hierbei theoretische chemische Prinzipien mit praxisorientierten, validierten Protokollen, um eine verlässliche Ressource für Labor- und Industrieanwendungen zu schaffen.
Einleitung und strategische Bedeutung
Veratrylaceton, chemisch bekannt als 4-(3,4-Dimethoxyphenyl)but-3-en-2-on, ist ein α,β-ungesättigtes Keton, das als wichtige Vorstufe in der organischen Synthese dient. Seine strukturelle Verwandtschaft mit pharmakologisch aktiven Naturstoffen und seine Anwendung als Aromastoff unterstreichen seine Relevanz.[1] Die Synthese aus dem leicht verfügbaren Veratraldehyd (3,4-Dimethoxybenzaldehyd) ist ein wirtschaftlich und chemisch eleganter Weg zur Herstellung dieser Verbindung. Veratraldehyd selbst ist ein Schlüsselintermediat bei der Synthese verschiedener therapeutischer Medikamente.[2][3] Dieser Leitfaden konzentriert sich auf die am weitesten verbreitete und effizienteste Syntheseroute: die basenkatalysierte Claisen-Schmidt-Kondensation.
Das chemische Fundament: Die Claisen-Schmidt-Kondensation
Die Synthese von Veratrylaceton aus Veratraldehyd und Aceton ist ein klassisches Beispiel für eine gekreuzte Aldolkondensation, die als Claisen-Schmidt-Kondensation bekannt ist.[4][5] Diese Reaktion ist besonders effizient, da einer der Reaktionspartner, der aromatische Aldehyd (Veratraldehyd), keine α-Wasserstoffatome besitzt.
Causality Behind Experimental Choices:
-
Fehlen von α-Wasserstoffatomen: Das Fehlen von enolisierbaren Protonen am α-Kohlenstoff des Veratraldehyds verhindert dessen Selbstkondensation, eine häufige Nebenreaktion bei Aldolkondensationen. Dies führt zu einer hohen Selektivität und vereinfacht die Produktaufreinigung erheblich.[6]
-
Reaktivitätsunterschied: Aldehyde sind im Allgemeinen elektrophiler und reaktiver gegenüber nukleophilen Angriffen als Ketone. In einer basenkatalysierten Reaktion wird das Keton (Aceton) deprotoniert, um das nukleophile Enolat zu bilden, das dann selektiv den Aldehyd angreift.[4]
-
Irreversibilität durch Dehydratisierung: Das intermediär gebildete β-Hydroxyketon (Aldol-Addukt) dehydratisiert unter den basischen Reaktionsbedingungen leicht.[5] Die Bildung des konjugierten π-Systems im Endprodukt Veratrylaceton ist thermodynamisch sehr günstig und treibt das Reaktionsgleichgewicht auf die Produktseite, was zu hohen Ausbeuten führt.[6]
Detaillierter Reaktionsmechanismus
Der Mechanismus verläuft in drei grundlegenden Schritten, die durch eine Base (z. B. Hydroxidionen) katalysiert werden:
-
Enolat-Bildung: Ein Hydroxidion deprotoniert das Aceton an einem seiner α-Kohlenstoffatome und bildet ein resonanzstabilisiertes Enolat-Ion. Dieses Enolat ist das aktive Nukleophil in der Reaktion.
-
Nukleophiler Angriff: Das Enolat-Ion greift den elektrophilen Carbonylkohlenstoff des Veratraldehyds an, was zur Bildung eines tetraedrischen Alkoxid-Intermediats führt.
-
Protonierung und Dehydratisierung: Das Alkoxid-Intermediat wird durch Wasser protoniert, um das Aldol-Addukt zu bilden. Anschließend wird ein weiteres α-Proton durch eine Base abstrahiert, was zur Eliminierung einer Hydroxidgruppe und zur Bildung der stabilen α,β-Doppelbindung des Veratrylacetons führt.
Bildunterschrift: Mechanismus der basenkatalysierten Claisen-Schmidt-Kondensation.
Experimentelle Durchführung
Das folgende Protokoll ist ein selbvalidierendes System, das auf etablierten Verfahren für analoge Claisen-Schmidt-Kondensationen basiert und für die Synthese von Veratrylaceton optimiert wurde.[7]
Benötigte Reagenzien und deren Spezifikationen
| Reagenz | Molmasse ( g/mol ) | Menge | Mol | Verhältnis | Anmerkungen |
| Veratraldehyd | 166.17 | 16.6 g | 0.1 mol | 1.0 | Ausgangsmaterial |
| Aceton | 58.08 | 16.3 g (21 ml) | 0.28 mol | 2.8 | Reagenz & Lösungsmittel |
| Natriumhydroxid (NaOH) | 40.00 | - | - | Katalytisch | 3 N wässrige Lösung |
| Wasser (deionisiert) | 18.02 | 10 ml | - | Lösungsmittel | |
| Salzsäure (HCl) | 36.46 | - | - | Neutralisation | 3 N wässrige Lösung |
| Dichlormethan (CH₂Cl₂) | 84.93 | ~100 ml | - | Extraktionsmittel | |
| Magnesiumsulfat (MgSO₄) | 120.37 | q.s. | - | Trocknungsmittel | Wasserfrei |
Schritt-für-Schritt-Protokoll
-
Ansatz der Reaktionsmischung: In einem 250-ml-Rundkolben, ausgestattet mit einem Magnetrührer, wird eine Lösung von 16,6 g (0,1 mol) Veratraldehyd in 21 ml (0,28 mol) Aceton und 10 ml deionisiertem Wasser hergestellt.
-
Initiierung der Reaktion: Unter kräftigem Rühren bei Raumtemperatur werden langsam 2,5 ml einer 3 N wässrigen Natriumhydroxidlösung zugetropft. Die Temperatur des Reaktionsgemisches sollte dabei 30 °C nicht überschreiten, um Nebenreaktionen zu minimieren. Ein leichtes Kühlen im Wasserbad kann erforderlich sein.
-
Reaktionsverlauf: Die Mischung wird für 20 Stunden bei Raumtemperatur gerührt. Während dieser Zeit kann das Produkt als gelblicher Feststoff oder Öl ausfallen. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung (Workup): Nach Abschluss der Reaktion wird die Mischung mit deionisiertem Wasser verdünnt. Anschließend wird vorsichtig 3 N Salzsäure zugegeben, bis die Lösung einen stark sauren pH-Wert erreicht (pH 1-2), um den Katalysator zu neutralisieren und Salze zu bilden.
-
Extraktion: Die wässrige Phase wird zweimal mit Dichlormethan (jeweils ca. 50 ml) extrahiert. Die vereinigten organischen Phasen werden mit Wasser gewaschen, um restliche Säure und Salze zu entfernen.
-
Trocknung und Konzentration: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
Aufreinigung des Produkts
Das Rohprodukt, oft ein gelbliches Öl oder ein halbfester Stoff, kann auf zwei Wegen hochrein aufgereinigt werden:
-
Flash-Säulenchromatographie: Dies ist die empfohlene Methode für höchste Reinheit. Als Eluentensystem hat sich eine Mischung aus Dichlormethan und Ethylacetat (z.B. im Verhältnis 9:1) bewährt.[7]
-
Umkristallisation: Sollte das Rohprodukt kristallisieren, ist die Umkristallisation eine effiziente Alternative. Ethanol oder ein Gemisch aus Hexan und Ethylacetat sind geeignete Lösungsmittelsysteme.[8][9] Das Prinzip beruht darauf, das Rohprodukt in einer minimalen Menge heißen Lösungsmittels zu lösen und es dann langsam abkühlen zu lassen, wobei das reine Produkt auskristallisiert, während Verunreinigungen in der Mutterlauge verbleiben.[10][11]
Visualisierung des Arbeitsablaufs
Bildunterschrift: Experimenteller Arbeitsablauf für die Synthese von Veratrylaceton.
Anwendungen und Ausblick
Veratrylaceton und seine Derivate sind von erheblichem Interesse für die pharmazeutische und die Aroma-Industrie.
-
Pharmazeutische Zwischenprodukte: Die α,β-ungesättigte Ketonstruktur ist ein vielseitiger Baustein für die Synthese komplexerer Moleküle. Reduzierte Formen, wie (E)-4-(3',4'-Dimethoxyphenyl)but-3-en-2-ol, haben nachweislich entzündungshemmende Eigenschaften gezeigt, was auf potenzielle therapeutische Anwendungen hindeutet.[12]
-
Aroma- und Duftstoffindustrie: Verbindungen wie Benzylaceton werden als Modifikatoren in blumigen und fruchtigen Duftkompositionen eingesetzt.[13] Veratrylaceton mit seinem vanilleartigen und balsamischen Charakter kann als Geschmacks- und Duftstoff in verschiedenen Konsumgütern dienen.[1]
Die hier beschriebene Synthese bietet einen robusten und skalierbaren Zugang zu dieser wertvollen Verbindung und eröffnet damit weitere Forschungs- und Entwicklungsmöglichkeiten in der angewandten organischen Chemie.
Referenzen
-
Amatayakul, T., et al. (1979). Chemistry and Crystal Structures of Some Constituents of Zingiber cassumunar. Australian Journal of Chemistry, 32(1), 71-88. Verfügbar unter: [Link]
-
Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(2), 2460–2468. Verfügbar unter: [Link]
-
Masumoto, H., et al. (2003). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Journal of Ethnopharmacology, 85(1), 15-19. Verfügbar unter: [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Abgerufen von [Link]
-
PrepChem. (2023). Synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one. Abgerufen von [Link]
-
Rochester University, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Abgerufen von [Link]
-
Tangyuenyongwatana, P., Chareonsap, P. P., & Gritsanapan, W. (2017). High-performance thin-layer chromatography analysis of (E)-4-(3?,4?-dimethoxyphenyl)but-3-en-1-ol (compound D) in Zingiber cassumunar Roxb rhizome extract: An application on genetic differentiation. The Thai Journal of Pharmaceutical Sciences, 41(3), 117-122. Verfügbar unter: [Link]
-
The Good Scents Company. (n.d.). vanillylidene acetone. Abgerufen von [Link]
-
University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Abgerufen von [Link]
-
Vollhardt, K. P. C., & Schore, N. E. (2018). Organische Chemie. Wiley-VCH.
-
YouTube. (2020, January 10). Recrystallization. Prof. Dave Explains. Abgerufen von [Link]
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- 2. Veratraldehyde, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Veratraldehyde, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. praxilabs.com [praxilabs.com]
- 6. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 7. prepchem.com [prepchem.com]
- 8. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 9. Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications [mdpi.com]
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- 12. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fraterworks.com [fraterworks.com]
1-(3,4-Dimethoxyphenyl)butan-2-one structural elucidation
An In-Depth Technical Guide to the Structural Elucidation of 1-(3,4-Dimethoxyphenyl)butan-2-one
Introduction: The Analytical Challenge
1-(3,4-Dimethoxyphenyl)butan-2-one is a ketone derivative with the molecular formula C₁₂H₁₆O₃.[1] Its structure, featuring a substituted aromatic ring and a flexible alkyl chain, presents a common yet illustrative challenge for structural elucidation. This compound serves as a valuable synthetic intermediate, often derived from veratraldehyde, a naturally occurring aromatic aldehyde found in various plants.[2][3][4] The unambiguous confirmation of its molecular structure is paramount for ensuring purity, predicting reactivity, and meeting regulatory standards in drug development and chemical manufacturing.
This guide eschews a rigid, templated approach. Instead, it presents a logical, integrated workflow that mirrors the process an analytical scientist would follow. We will leverage a suite of spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to assemble a complete and self-validating structural portrait of the target molecule. The emphasis will be not just on the data, but on the causal reasoning that connects spectral features to molecular structure, providing a robust framework for researchers and professionals in the field.[5]
Context: A Plausible Synthetic Pathway
Understanding the synthetic origin of a compound provides critical context, informing the analyst about potential starting materials, reagents, or by-products that might appear in trace amounts. A common and efficient synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one involves a Grignard reaction followed by oxidation.
Caption: A plausible two-step synthesis of the target compound.
This pathway suggests that unreacted veratraldehyde or the secondary alcohol intermediate are the most likely process-related impurities. This knowledge is invaluable when scrutinizing spectra for unexpected signals.
Part 1: Mass Spectrometry – Determining the Molecular Blueprint
Mass spectrometry serves as the initial analytical checkpoint, providing two fundamental pieces of information: the molecular weight of the compound and a fragmentation pattern that acts as a structural fingerprint.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is injected into the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the gaseous molecules, ejecting an electron to form a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation and Mechanistic Insights
The EI-MS spectrum provides the necessary data to confirm the molecular formula and propose key structural motifs.
Table 1: Key Mass Spectrometry Data for 1-(3,4-Dimethoxyphenyl)butan-2-one
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Mechanistic Origin |
| 208 | [M]⁺• (Molecular Ion) | [C₁₂H₁₆O₃]⁺• | Electron ionization of the parent molecule. |
| 151 | [C₉H₁₁O₂]⁺ | Benzylic cation (veratryl cation) | Benzylic Cleavage : Cleavage of the C-C bond between the carbonyl and the adjacent CH₂ group. This is often a very stable and abundant fragment. |
| 57 | [C₃H₅O]⁺ | Propionyl cation | α-Cleavage : Cleavage of the bond between the benzyl CH₂ and the carbonyl carbon. |
| 43 | [C₂H₃O]⁺ | Acetyl cation | A common fragment in ketones, though less likely to be primary here. |
The presence of the molecular ion at m/z 208 confirms the molecular weight of C₁₂H₁₆O₃. The most telling fragment is the base peak at m/z 151. Its high abundance is explained by the formation of a resonance-stabilized benzylic cation, a hallmark of molecules containing a benzyl group. This single peak strongly supports the presence of the 1-(3,4-dimethoxyphenyl)ethyl moiety.
Caption: Key fragmentation pathways in the EI-MS of the target molecule.
Part 2: Infrared Spectroscopy – Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR beam is passed through the crystal, where it interacts with the sample at the surface. The absorbed radiation is measured, and the resulting spectrum is generated.
Data Interpretation: A Vibrational Fingerprint
The IR spectrum of 1-(3,4-Dimethoxyphenyl)butan-2-one displays several characteristic absorption bands that corroborate the proposed structure.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| ~2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Medium-Strong |
| ~1715 | C=O stretch | Aliphatic Ketone | Strong, Sharp |
| ~1605, ~1515 | C=C stretch | Aromatic Ring | Medium |
| ~1260, ~1025 | C-O stretch | Aryl Ether | Strong |
The most diagnostic peak in the spectrum is the intense, sharp absorption at approximately 1715 cm⁻¹. This is a classic signature of the carbonyl (C=O) stretching vibration in an aliphatic ketone.[7] The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confidently rules out the presence of the alcohol intermediate from the synthesis. The strong bands around 1260 cm⁻¹ and 1025 cm⁻¹ are characteristic of the aryl C-O ether linkages of the methoxy groups.
Part 3: NMR Spectroscopy – Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of ¹H and ¹³C atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer and subjected to a strong magnetic field. A series of radiofrequency pulses are applied to acquire the ¹H, ¹³C, and other desired spectra (e.g., DEPT, COSY).
¹H NMR Data Interpretation: Proton Environments
The ¹H NMR spectrum provides a precise map of the protons in the molecule.
Table 3: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.82 | d | 1H | Ar-H | Aromatic proton ortho to the CH₂ group. |
| ~6.75 | dd | 1H | Ar-H | Aromatic proton ortho to one methoxy group and meta to the other. |
| ~6.73 | s | 1H | Ar-H | Aromatic proton between the two methoxy groups. |
| ~3.88 | s | 6H | 2 x -OCH₃ | Two magnetically equivalent methoxy groups on the aromatic ring.[8] |
| ~3.65 | s | 2H | Ar-CH₂- | Methylene protons adjacent to the aromatic ring and the carbonyl group. Singlet due to no adjacent protons. |
| ~2.45 | q | 2H | -CO-CH₂-CH₃ | Methylene protons adjacent to a methyl group (split into a quartet). |
| ~1.05 | t | 3H | -CH₂-CH₃ | Methyl protons adjacent to a methylene group (split into a triplet). |
The integration values (1H, 1H, 1H, 6H, 2H, 2H, 3H) perfectly match the 16 protons in the molecule. The splitting patterns (quartet and triplet) are characteristic of an ethyl group attached to a carbonyl, and the sharp singlet at 3.88 ppm integrating to 6H is definitive evidence for two equivalent methoxy groups.
¹³C NMR Data Interpretation: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 4: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~211.0 | C | C=O | Ketone carbonyl carbons are highly deshielded and appear far downfield.[9] |
| ~149.0 | C | Ar-C-O | Aromatic carbon bonded to a methoxy group. |
| ~147.5 | C | Ar-C-O | Aromatic carbon bonded to a methoxy group. |
| ~128.0 | C | Ar-C | Quaternary aromatic carbon attached to the alkyl chain. |
| ~121.0 | CH | Ar-CH | Aromatic CH. |
| ~112.0 | CH | Ar-CH | Aromatic CH. |
| ~111.5 | CH | Ar-CH | Aromatic CH. |
| ~56.0 | CH₃ | -OCH₃ | Methoxy group carbons typically appear in this region.[8] |
| ~45.0 | CH₂ | Ar-CH₂- | Methylene carbon adjacent to the aromatic ring. |
| ~36.0 | CH₂ | -CO-CH₂- | Methylene carbon adjacent to the carbonyl group. |
| ~7.5 | CH₃ | -CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |
The spectrum shows 10 distinct signals, consistent with the molecular symmetry, accounting for all 12 carbons. The downfield signal at ~211.0 ppm is unambiguously assigned to the ketone carbonyl carbon.
Caption: Integrated workflow for spectroscopic structural elucidation.
Conclusion: A Self-Validating Structural Assignment
-
Mass Spectrometry established the correct molecular formula (C₁₂H₁₆O₃) and identified the core veratryl moiety through its characteristic fragmentation at m/z 151.
-
Infrared Spectroscopy unequivocally confirmed the presence of a key functional group—the aliphatic ketone (C=O at ~1715 cm⁻¹)—while simultaneously confirming the absence of potential alcohol impurities.
-
NMR Spectroscopy provided the final, high-resolution picture, mapping out the entire carbon-hydrogen framework, confirming the connectivity of the ethyl group to the carbonyl, the placement of the two methoxy groups, and the substitution pattern on the aromatic ring.
Together, these techniques leave no ambiguity, providing an authoritative and trustworthy structural assignment essential for any further research or development involving this compound.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
Fitsev, I. M., et al. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Butlerov Communications, 44(12), 88-93. Retrieved from [Link]
-
YouTube. (2020). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from [Link]
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PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)butan-2-one. Retrieved from [Link]
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PubChem. (n.d.). Veratraldehyde. Retrieved from [Link]
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Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Carroll, R., & Spoerri, P. E. (1945). Synthesis of 1-(3',4'-Dimethoxyphenyl)-4-phenyl-butanone-2 and 1-Phenyl-4-(3',4'-dimethoxyphenyl)-butanone-2. Journal of the American Chemical Society, 67(10), 1656–1657. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Veratraldehyde. Retrieved from [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]
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Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]
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NIST. (n.d.). 2-Butanone. Retrieved from [Link]
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YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from [Link]
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eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of butanone. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851). Retrieved from [Link]
- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
Carroll, R., & Buck, J. S. (1940). The Synthesis of 1,4-Di-(3',4'-dimethoxyphenyl)-butanone-2 (Veratrylhomoveratryl Ketone). Journal of the American Chemical Society, 62(5), 1144–1145. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of butanone. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
FooDB. (2015). Showing Compound butan-2-one (FDB030703). Retrieved from [Link]
-
ResearchGate. (2016). 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]
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The Discovery and Enduring Significance of Veratryl Acetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Ketone with a Profound Pharmaceutical Legacy
Veratryl acetone, systematically known as 1-(3,4-dimethoxyphenyl)propan-2-one and also referred to as veratrone, is a seemingly unassuming organic compound. However, its history is intrinsically linked to a landmark achievement in medicinal chemistry: the development of the antihypertensive drug methyldopa. This guide provides an in-depth exploration of the discovery, historical context, and evolving synthesis of veratryl acetone, offering valuable insights for researchers and professionals in drug development and organic synthesis. Beyond a mere recitation of facts, this document delves into the causal relationships behind synthetic choices and the enduring importance of this pivotal intermediate.
The Dawn of a Pharmaceutical Intermediate: A Mid-20th Century Discovery
While the precise moment of its first synthesis remains somewhat obscured in the annals of early 20th-century chemistry, the significance of veratryl acetone came to the forefront in the mid-1950s. The search for novel antihypertensive agents led researchers at Merck & Co. to explore derivatives of phenylalanine. This line of inquiry culminated in the synthesis of α-methyldopa, a compound that would revolutionize the treatment of high blood pressure.
A pivotal moment in the history of veratryl acetone is documented in a 1959 US patent filed by Karl Pfister and George A. Stein of Merck & Co. for the synthesis of methyldopa[1]. This patent explicitly mentions the use of a "phenylacetone of said formula," which encompasses veratryl acetone, as a key starting material. The patent further references a 1955 publication by G. A. Stein, H. A. Bronner, and K. Pfister in the Journal of the American Chemical Society, which details the preparation of these crucial phenylacetone intermediates. It is in this body of work from the mid-1950s that the practical synthesis and critical importance of veratryl acetone were firmly established.
The Evolution of Synthesis: From Early Methods to Modern Efficiency
The synthetic pathways to veratryl acetone have evolved significantly since its initial preparations. Early methods, while groundbreaking for their time, have been refined and supplemented by more efficient, scalable, and environmentally conscious approaches.
Early Synthesis: The Foundation of Methyldopa Production
The initial syntheses of veratryl acetone were driven by the urgent need for a reliable source of this key intermediate for methyldopa production. One of the foundational methods involved the reaction of veratrole (1,2-dimethoxybenzene) with chloroacetone.
Experimental Protocol: A Representative Early Synthesis of Veratryl Acetone
Objective: To synthesize 1-(3,4-dimethoxyphenyl)propan-2-one from veratrole and chloroacetone via a Friedel-Crafts-type reaction.
Materials:
-
Veratrole
-
Chloroacetone
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of veratrole and chloroacetone in dichloromethane is added dropwise to the stirred suspension of aluminum chloride at a temperature maintained between 0 and 5 °C. The rate of addition is controlled to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Neutralization and Drying: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(3,4-dimethoxyphenyl)propan-2-one.
Modern Synthetic Routes
Over the decades, a variety of alternative and improved methods for the synthesis of veratryl acetone have been developed, driven by the desire for higher yields, milder reaction conditions, and the use of more readily available starting materials.
1. Darzens Condensation Route:
The Darzens condensation, discovered by Auguste Georges Darzens in 1904, provides an alternative pathway. This reaction involves the condensation of veratraldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester)[2][3]. Subsequent hydrolysis and decarboxylation of the glycidic ester yield veratryl acetone.
Caption: Darzens condensation route to veratryl acetone.
2. Oxidation of Isoeugenol Methyl Ether:
Another commercially viable route involves the oxidation of isoeugenol methyl ether. This process typically proceeds through the formation of an intermediate diol, which is then converted to the ketone via acidic hydrolysis[4][5].
Caption: Oxidation of isoeugenol methyl ether to veratryl acetone.
3. From 3,4-Dimethoxyphenylacetic Acid:
Veratryl acetone can also be synthesized from 3,4-dimethoxyphenylacetic acid through various methods, including condensation with acetic anhydride.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts Type | Veratrole, Chloroacetone | AlCl₃ | Direct, utilizes readily available materials | Use of strong Lewis acid, potential for side reactions |
| Darzens Condensation | Veratraldehyde, α-Haloester | Base | Good yields, applicable to various aldehydes | Multi-step process |
| Oxidation | Isoeugenol Methyl Ether | Peracids | High efficiency | Use of potentially hazardous peracids |
| From Acid Derivative | 3,4-Dimethoxyphenylacetic Acid | Acetic anhydride | Alternative starting material | May require harsher conditions |
The Primary Application: A Cornerstone in the Synthesis of Methyldopa
The historical and continued primary application of veratryl acetone lies in its role as a crucial intermediate in the industrial synthesis of methyldopa. The propanone side chain of veratryl acetone provides the essential carbon framework for the construction of the alanine moiety of methyldopa.
The synthetic sequence typically involves the conversion of veratryl acetone to an amino nitrile, followed by hydrolysis to the corresponding amino acid. Subsequent demethylation of the two methoxy groups on the aromatic ring yields the final dihydroxyphenyl structure of methyldopa.
Caption: Simplified workflow for the synthesis of methyldopa from veratryl acetone.
The development of methyldopa was a significant advancement in the management of hypertension, and veratryl acetone was instrumental in making this life-saving medication widely available.
Beyond Methyldopa: Other Applications and Research Interests
While the synthesis of methyldopa remains its most prominent application, veratryl acetone and its derivatives are also of interest in other areas of chemical research and development:
-
Fragrance and Flavor Industry: The structurally related veratraldehyde is used in the fragrance and flavor industry, and veratryl acetone can serve as a precursor or building block for other fragrance chemicals.
-
Organic Synthesis: As a substituted phenylacetone, it is a versatile building block for the synthesis of a variety of more complex organic molecules and pharmaceutical intermediates.
-
Lignin Degradation Research: Veratryl alcohol, the reduced form of veratryl aldehyde (a close relative of veratryl acetone), is a key secondary metabolite in lignin-degrading fungi. The study of these related compounds provides insights into the enzymatic breakdown of lignin, a complex biopolymer.
Conclusion: An Enduring Legacy in Pharmaceutical Chemistry
The story of veratryl acetone is a testament to the profound impact that a single organic molecule can have on human health and the advancement of medicinal chemistry. From its pivotal role in the development of methyldopa to its continued utility as a versatile synthetic intermediate, veratryl acetone remains a compound of significant interest to researchers and professionals in the pharmaceutical and chemical industries. Understanding its history, the evolution of its synthesis, and its primary applications provides a valuable context for future innovation in drug discovery and organic synthesis.
References
- Darzens, G. (1904). Condensation of ketones or aldehydes with α-chloroesters. Comptes Rendus de l'Académie des Sciences, 139, 1214-1217.
-
Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]
- Pfister, K., & Stein, G. A. (1959). U.S. Patent No. 2,868,818. Washington, DC: U.S.
- Stein, G. A., Bronner, H. A., & Pfister, K. (1955). α-Methyl-β-3,4-dihydroxyphenylalanine. Journal of the American Chemical Society, 77(3), 700–703.
- Montedison S.p.A. (1987). Process for 3,4-dimethoxyphenyl-acetone preparation.
-
Wikimedia Commons. (2015). File:Methyldopa synthesis.svg. Retrieved from [Link]
- Montedison S.p.A. (1989). Process for 3,4-dimethoxyphenyl-acetone preparation.
-
Pearson Education. (n.d.). Organometallics on Ketones Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]
-
New Drug Approvals. (2019). METHYL DOPA. Retrieved from [Link]
-
PubChem. (n.d.). Methyldopa. Retrieved from [Link]
- Reinhold, D. F., et al. (1968). Synthesis of L-alpha-methyldopa from asymmetric intermediates. The Journal of Organic Chemistry, 33(3), 1209–1213.
-
Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
-
The Hive. (2002). benzaldehydes to phenylacetones. Retrieved from [Link]
-
Central, P. M. (n.d.). Medicinal history of North American Veratrum. Retrieved from [Link]
-
Central, P. M. (n.d.). Recent advancements in the synthesis of Veratrum alkaloids. Retrieved from [Link]
- Google Patents. (n.d.). US3440278A - Preparation of l-alpha-methyldopa.
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Darzens condensation | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Retrieved from [Link]
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- 4. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Solubility of 1-(3,4-Dimethoxyphenyl)butan-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethoxyphenyl)butan-2-one, a ketone with a dimethoxy-substituted phenyl ring, is a molecule of interest in various chemical and pharmaceutical research areas. Its utility in synthesis and potential biological activity make a thorough understanding of its physical and chemical properties essential. A critical parameter in this regard is its solubility in organic solvents, which underpins every aspect of its handling, from reaction and purification to formulation and analysis. This guide provides a comprehensive overview of the solubility characteristics of 1-(3,4-Dimethoxyphenyl)butan-2-one, blending theoretical principles with practical experimental guidance.
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The primary forces at play are:
-
Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. They include London dispersion forces (present in all molecules) and dipole-dipole interactions (in polar molecules).
-
Hydrogen Bonding: A stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.
The balance of these forces determines the extent to which a solute will dissolve in a particular solvent.
Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)butan-2-one
To predict the solubility of 1-(3,4-Dimethoxyphenyl)butan-2-one, we must first understand its molecular characteristics. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |
| Molecular Weight | 208.25 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
The XLogP3 value of 1.6 indicates a moderate level of lipophilicity, suggesting that the compound will have an affinity for both moderately polar and nonpolar organic solvents. The presence of three hydrogen bond acceptors (the two methoxy oxygens and the ketone oxygen) allows for hydrogen bonding with protic solvents, which can enhance solubility in such media. The absence of hydrogen bond donors means the molecule cannot self-associate via hydrogen bonds in its pure state.
Predicted Solubility Profile
In the absence of experimentally determined quantitative solubility data in the public domain, a qualitative and semi-quantitative prediction can be made based on the compound's structure and the properties of common organic solvents. The following table provides an estimated solubility profile of 1-(3,4-Dimethoxyphenyl)butan-2-one.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The significant polarity of the ketone and ether functional groups will limit solubility in a purely nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic ring in toluene can interact favorably with the phenyl ring of the solute through π-π stacking, and its slight polarity may accommodate the polar groups better than hexane. |
| Diethyl Ether | Nonpolar | Moderate | As an ether, it can act as a hydrogen bond acceptor, but its overall nonpolar character may limit high solubility. |
| Dichloromethane | Polar Aprotic | High | Its polarity is well-suited to dissolve moderately polar compounds. |
| Chloroform | Polar Aprotic | High | Similar to dichloromethane, its polarity should facilitate the dissolution of the compound. |
| Ethyl Acetate | Polar Aprotic | High | The ester group provides polarity and hydrogen bond accepting capabilities, making it a good solvent for this compound. |
| Acetone | Polar Aprotic | High | As a ketone, its polarity and ability to accept hydrogen bonds are very similar to the solute, favoring strong interactions. |
| Methanol | Polar Protic | High | The hydroxyl group can form hydrogen bonds with the oxygen atoms of the solute, and its high polarity will effectively solvate the molecule. |
| Ethanol | Polar Protic | High | Similar to methanol, it can engage in hydrogen bonding and has a suitable polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Its high polarity and strong hydrogen bond accepting ability make it an excellent solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, it is a highly polar aprotic solvent capable of strong dipole-dipole interactions. |
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is necessary. The following is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
1-(3,4-Dimethoxyphenyl)butan-2-one (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1-(3,4-Dimethoxyphenyl)butan-2-one to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.
-
Dilute the aliquot with a known volume of a suitable solvent (often the same solvent or a mobile phase component) in a volumetric flask to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-(3,4-Dimethoxyphenyl)butan-2-one.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the concentration of the compound in the saturated solution from the concentration of the diluted sample and the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Figure 1: Experimental workflow for determining the solubility of 1-(3,4-Dimethoxyphenyl)butan-2-one.
Advanced Solubility Prediction: Hansen Solubility Parameters
For a more nuanced prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen bonding): Energy from hydrogen bonds.
Every molecule has a unique set of these three parameters. The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of dissolution.
Figure 2: Predicted molecular interactions between 1-(3,4-Dimethoxyphenyl)butan-2-one and different solvent types.
Conclusion
A comprehensive understanding of the solubility of 1-(3,4-Dimethoxyphenyl)butan-2-one is paramount for its effective use in research and development. While experimental data is the gold standard, a robust theoretical framework based on its physicochemical properties allows for reliable predictions of its behavior in a variety of organic solvents. This guide provides both the theoretical underpinning and a practical experimental protocol to empower researchers in their work with this important chemical entity.
References
-
PubChem. 1-(3,4-Dimethoxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]
Sources
Navigating the Nomenclature of a Key Synthetic Building Block: A Technical Guide to 1-(3,4-Dimethoxyphenyl)butan-2-one
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Alternative Names for 1-(3,4-Dimethoxyphenyl)butan-2-one
This technical guide provides a comprehensive overview of the various alternative names, synonyms, and identifiers for the chemical compound 1-(3,4-Dimethoxyphenyl)butan-2-one. A thorough understanding of this nomenclature is crucial for researchers, scientists, and drug development professionals to ensure accurate communication, effective literature searches, and unambiguous identification of this important synthetic intermediate.
Introduction: The Importance of Precise Chemical Language
In the fields of chemical research and pharmaceutical development, precision in language is paramount. The ability to correctly and comprehensively identify a chemical compound through its various naming conventions can significantly impact the efficiency and accuracy of research and development processes. 1-(3,4-Dimethoxyphenyl)butan-2-one, a valuable building block in organic synthesis, is known by several different names. This guide will dissect these names, providing context and clarity for scientific and technical professionals.
Unraveling the Nomenclature: From Systematic to Common Names
The naming of a chemical compound can be approached from several angles, each with its own logic and historical context. For 1-(3,4-Dimethoxyphenyl)butan-2-one, these can be broadly categorized into systematic, semi-systematic, and common or trivial names.
The Foundation: Systematic IUPAC Nomenclature
The most rigorous and universally accepted naming system is that of the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this compound is 1-(3,4-Dimethoxyphenyl)butan-2-one [1]. Let's deconstruct this name to understand its origin:
-
Butan-2-one : This is the parent structure, indicating a four-carbon chain (butane) with a ketone functional group (=O) on the second carbon.
-
1-(3,4-Dimethoxyphenyl)- : This prefix describes the substituent attached to the first carbon of the butan-2-one chain.
-
phenyl : A benzene ring attached as a substituent.
-
3,4-Dimethoxy : Two methoxy groups (-OCH₃) are attached to the 3rd and 4th carbons of the phenyl ring.
-
This systematic name provides an unambiguous description of the molecule's structure. A slight variation, 1-(3,4-dimethoxyphenyl)-2-butanone , is also commonly encountered and is equally valid[1].
The "Veratryl" Moiety: A Common Semi-Systematic Name
A frequently used synonym for this compound is Veratryl butanone . This name arises from the common practice of naming molecules based on larger, well-known chemical fragments.
-
Veratryl group : This refers to the 3,4-dimethoxybenzyl group, which is the (3,4-dimethoxyphenyl)methyl- portion of the molecule. The term "veratryl" is derived from "veratrole," the common name for 1,2-dimethoxybenzene.
-
Butanone : As in the IUPAC name, this refers to the four-carbon ketone chain.
While "Veratryl butanone" is less precise than the full IUPAC name regarding the exact point of attachment, in this context, it is generally understood to refer to 1-(3,4-Dimethoxyphenyl)butan-2-one. The term "veratryl" is also seen in related compounds like veratryl alcohol and veratraldehyde[2].
Other Synonyms and Identifiers
A variety of other names and identifiers are used in chemical databases, supplier catalogs, and historical literature. It is beneficial for researchers to be familiar with these as well:
-
3,4-Dimethoxyphenyl-2-butanone : A slight reordering of the IUPAC name.
-
Methyl veratryl ketone : This name is analogous to common ketone nomenclature (e.g., methyl ethyl ketone), where the groups attached to the carbonyl are named. Here, "methyl" and "veratryl" (representing the 3,4-dimethoxybenzyl group) are the two substituents.
-
CAS Number: 884-06-0 : The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier for this specific compound, providing an unambiguous way to reference it in databases and publications[1].
Summary of Alternative Names
For quick reference, the following table summarizes the key alternative names and identifiers for 1-(3,4-Dimethoxyphenyl)butan-2-one.
| Name Type | Name |
| IUPAC Name | 1-(3,4-Dimethoxyphenyl)butan-2-one[1] |
| Alternative IUPAC | 1-(3,4-Dimethoxyphenyl)-2-butanone[1] |
| Common Name | Veratryl butanone |
| Other Synonyms | 3,4-Dimethoxyphenyl-2-butanone |
| Methyl veratryl ketone | |
| CAS Number | 884-06-0[1] |
Visualizing the Nomenclature
The following diagram illustrates the relationship between the core chemical structure and its various names.
Caption: Relationship between the chemical structure and its names.
Application in a Research Context: A Hypothetical Workflow
To illustrate the practical importance of understanding these different names, consider the following hypothetical experimental workflow for a medicinal chemist.
Objective: Synthesize a novel kinase inhibitor based on a scaffold derived from 1-(3,4-Dimethoxyphenyl)butan-2-one.
Workflow:
-
Literature Review:
-
Search databases such as SciFinder, Reaxys, and PubMed using a combination of identifiers:
-
"1-(3,4-Dimethoxyphenyl)butan-2-one synthesis"
-
"Veratryl butanone reactions"
-
"CAS 884-06-0 applications"
-
-
A comprehensive search using multiple synonyms ensures that no relevant prior art is missed.
-
-
Procurement of Starting Material:
-
Search the catalogs of chemical suppliers (e.g., Sigma-Aldrich, VWR, Fisher Scientific) for the starting material.
-
Suppliers may list the compound under its IUPAC name, a common name, or simply its CAS number. Being familiar with all possibilities facilitates a quick and successful procurement process.
-
-
Experimental Procedure and Documentation:
-
In the laboratory notebook, the chemist should primarily use the IUPAC name and/or the CAS number to avoid ambiguity.
-
When referencing a historical synthesis method that used a common name like "Veratryl butanone," it is good practice to note the modern IUPAC name in parentheses for clarity.
-
-
Publication and Patenting:
-
In any resulting publications or patent applications, the compound should be identified by its IUPAC name and CAS number in the experimental section to ensure it can be unambiguously identified by other researchers. The common names may be mentioned in the introductory text for broader context.
-
This workflow highlights how a comprehensive knowledge of the compound's nomenclature is essential at every stage of the research and development process.
Caption: The role of nomenclature in the research workflow.
Conclusion
A clear and comprehensive understanding of the alternative names for 1-(3,4-Dimethoxyphenyl)butan-2-one is indispensable for professionals in the chemical and pharmaceutical sciences. By being conversant with the systematic IUPAC name, common names such as Veratryl butanone, and its unique CAS identifier, researchers can navigate the scientific literature with greater efficiency, communicate with precision, and ensure the integrity of their experimental work. This guide serves as a valuable technical resource to that end.
References
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PubChem. 1-(3,4-Dimethoxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link]
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Oxford English Dictionary. butanone, n. meanings, etymology and more. [Link]
- Google Patents.
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Wikipedia. Veratrole alcohol. [Link]
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ResearchGate. 1-(3,4-Dimethoxyphenyl)ethanone. [Link]
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Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
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PubChem. Methods of using (+)-2-[1-(3-ethoxy-4 methoxyphenyl)-2-methylsulfonylethyl]-4 acetylaminoisoindoline 1,3-dione - Patent US-7659302-B2. [Link]
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Tradeindia. 2-Butanone Manufacturers, 2-Butanone Suppliers and Exporters. [Link]
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Merriam-Webster. VERATRYL Definition & Meaning. [Link]
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Merriam-Webster. VERATRYLIDENE Definition & Meaning. [Link]
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Methodological & Application
HPLC purification method for 1-(3,4-Dimethoxyphenyl)butan-2-one
An Application Note and Comprehensive Protocol for the HPLC Purification of 1-(3,4-Dimethoxyphenyl)butan-2-one
Abstract
This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of 1-(3,4-Dimethoxyphenyl)butan-2-one. This compound, a key intermediate in various synthetic pathways, often requires high purity for subsequent reactions in research and drug development. The protocol herein is developed based on a systematic evaluation of the analyte's physicochemical properties, employing a reversed-phase chromatographic strategy. We detail the complete workflow from mobile phase and sample preparation to instrument setup, execution, and method validation principles. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable, scalable, and reproducible purification method.
Introduction and Scientific Rationale
1-(3,4-Dimethoxyphenyl)butan-2-one is an aromatic ketone whose utility in medicinal and organic chemistry necessitates stringent purity standards. Impurities from synthesis, such as starting materials or by-products, can interfere with downstream applications, leading to lower yields and compromised final product integrity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such moderately polar, medium molecular weight compounds.
The selection of an appropriate HPLC method is fundamentally dictated by the physicochemical properties of the analyte.[1] Based on an analysis of 1-(3,4-Dimethoxyphenyl)butan-2-one, a reversed-phase HPLC (RP-HPLC) approach was determined to be the most effective. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, where analyte retention is primarily governed by hydrophobic interactions.[2][3] Given the analyte's aromatic structure and alkyl chain, it possesses sufficient hydrophobicity for strong retention and effective separation from more polar or less polar impurities on a C18 stationary phase.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of logical method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [4] |
| Molecular Weight | 208.25 g/mol | [4] |
| Structure | ||
| XLogP3 (Polarity) | 1.6 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Solubility | Low water solubility predicted (logS = -2.1 to -2.51) | [5][6] |
| UV Chromophore | Dimethoxy-substituted benzene ring | [7] |
The calculated XLogP3 value of 1.6 indicates moderate lipophilicity, making the compound an ideal candidate for reversed-phase chromatography.[4] The presence of the substituted benzene ring acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector.
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for the purification protocol.
Caption: HPLC purification workflow from preparation to final analysis.
Materials and Methods
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a Diode Array Detector (DAD) or multi-wavelength UV-Vis detector.
-
Fraction collector.
-
Rotary evaporator for solvent removal.
-
Analytical HPLC system for purity analysis.
Chemicals and Consumables
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm).
-
Formic Acid (FA), LC-MS grade.
-
Crude 1-(3,4-Dimethoxyphenyl)butan-2-one sample.
-
Syringe filters, 0.45 µm PTFE or nylon.
Chromatographic Column
-
Purification Column: Reversed-phase C18 column (e.g., 19 x 250 mm, 5 µm particle size). The dimensions should be selected based on the required loading capacity.
-
Analytical Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Detailed Purification Protocol
This protocol is designed as a starting point and can be optimized based on the specific impurity profile of the crude sample.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): In a 1 L HPLC-grade bottle, add 1000 mL of ultrapure water. Add 1.0 mL of formic acid to achieve a final concentration of 0.1% (v/v). Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.[8]
-
Mobile Phase B (Organic): In a separate 1 L HPLC-grade bottle, add 1000 mL of acetonitrile. Add 1.0 mL of formic acid (0.1% v/v). Mix and degas as above.
-
Causality: The addition of 0.1% formic acid helps to improve peak shape by suppressing the secondary interactions between the analyte and free silanol groups on the silica-based stationary phase.[1]
-
Step 2: Sample Preparation
-
Accurately weigh the crude 1-(3,4-Dimethoxyphenyl)butan-2-one sample.
-
Dissolve the sample in a minimal amount of a suitable solvent. A 50:50 mixture of Acetonitrile:Water or pure Acetonitrile is a good starting point. The target concentration will depend on the column size and loading capacity.
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial. This is a critical step to remove particulate matter that could clog the column or injector.[9]
Step 3: Instrument Setup and Method Parameters
Configure the preparative HPLC system with the following parameters. A gradient elution is recommended for initial runs to ensure all impurities are eluted from the column.[10]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Preparative Column | Standard for reversed-phase separation of moderately non-polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Weak solvent in RP-HPLC. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong solvent in RP-HPLC. |
| Flow Rate | Dependent on column diameter (e.g., 15-20 mL/min for a 19 mm ID column) | Adjust to maintain appropriate backpressure and efficiency. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling mobile phase viscosity and mass transfer kinetics. |
| Detection Wavelength | 280 nm or λmax | Aromatic compounds typically absorb at 254 nm and 280 nm. A DAD should be used to determine the optimal wavelength (λmax) for maximum sensitivity. |
| Injection Volume | Dependent on column size and sample concentration | |
| Gradient Program | 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-20 min: 95% to 40% B20-25 min: 40% B (Re-equilibration) | A scouting gradient to separate compounds with a wide range of polarities. |
Step 4: System Equilibration and Execution
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 40% B) until a stable baseline and constant backpressure are achieved. This typically requires 10-15 column volumes.
-
Inject a small, analytical-scale amount of the prepared sample to perform a scouting run. Analyze the resulting chromatogram to identify the retention time of the target compound and the resolution from impurities.
-
Based on the scouting run, adjust the gradient for optimal separation if necessary. For preparative scale, increase the injection volume to maximize throughput without compromising resolution.
-
Program the fraction collector to collect the eluent corresponding to the peak of 1-(3,4-Dimethoxyphenyl)butan-2-one.
Step 5: Post-Purification Processing
-
Combine the collected fractions containing the pure compound.
-
Remove the mobile phase solvents using a rotary evaporator under reduced pressure.
-
Perform a final purity check of the isolated compound using analytical HPLC with the same or a similar method. The resulting chromatogram should show a single, sharp peak.
-
Confirm the identity and structural integrity of the purified product using appropriate analytical techniques such as NMR and Mass Spectrometry.
Principles of Method Validation and Trustworthiness
To ensure this protocol is a self-validating system, its performance should be confirmed against key metrics as outlined by the International Council for Harmonisation (ICH) guidelines.[11] For a purification method, the most critical parameters are:
-
Specificity: The ability to resolve the target analyte from potential impurities. This is visually confirmed on the chromatogram.
-
Repeatability: Injecting the same sample multiple times should yield consistent retention times and peak areas, demonstrating the stability of the system.
-
Peak Purity: A Diode Array Detector (DAD) can be used to assess peak purity across the entire UV spectrum, ensuring the collected peak is not co-eluting with an impurity.
Adherence to these principles ensures the trustworthiness and reliability of the purification outcome.[9][12]
Troubleshooting Common HPLC Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Column or frit contamination/blockage.2. Particulate matter from sample. | 1. Back-flush the column with a strong solvent.2. Ensure all samples and mobile phases are filtered.[13] |
| Peak Tailing | 1. Secondary interactions with residual silanols.2. Column overload.3. Column void. | 1. Ensure mobile phase contains an acidic modifier (e.g., 0.1% FA).2. Reduce sample concentration/injection volume.3. Replace the column if a void has formed.[14] |
| Split or Broad Peaks | 1. Column void or deterioration.2. Sample solvent incompatible with mobile phase.3. Clogged inlet frit. | 1. Check for column voids; replace column if necessary.[15]2. Dissolve the sample in the initial mobile phase composition.3. Replace the column inlet frit. |
| Retention Time Drift | 1. Inadequate column equilibration.2. Mobile phase composition changing.3. Column temperature fluctuations. | 1. Increase equilibration time between runs.2. Prepare fresh mobile phase; ensure proper mixing.3. Use a column oven for stable temperature control. |
Conclusion
This application note presents a comprehensive and scientifically grounded protocol for the reversed-phase HPLC purification of 1-(3,4-Dimethoxyphenyl)butan-2-one. By leveraging the analyte's inherent physicochemical properties, a robust method using a C18 column with an acetonitrile/water gradient has been established. The detailed steps, from preparation to post-purification analysis, along with troubleshooting guidance, provide researchers with a reliable framework to obtain high-purity material essential for advanced scientific applications.
References
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Jajim, M. D., et al. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 390-394. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Butanone, 4-(4-methoxyphenyl)-. Retrieved from [Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
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Satoh, T., et al. (1995). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Yakugaku Zasshi, 115(1), 50-58. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254291, 1-(3,4-Dimethoxyphenyl)butan-2-one. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Phenomenex Inc. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. Retrieved from [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
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Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Electronic Supplementary Information for "Spontaneous symmetry breaking in the proline-catalysed alpha-amination of aldehydes". Retrieved from [Link]
-
ResearchGate. (2005). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
-
Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?. Retrieved from [Link]
-
ALWSCI Technologies. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2012). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. Retrieved from [Link]
-
American Chemical Society Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. (2015). US FDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (2023). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]
-
PubMed. (2007). Experimental preparation and UV/IR spectroscopic characterization of 1,3-dibutanal-1,2,4,5-tetroxane. Retrieved from [Link]
-
Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]
-
ResearchGate. (2017). Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA). Retrieved from [Link]
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Application Notes and Protocols for the Reduction of 1-(3,4-Dimethoxyphenyl)butan-2-one
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, pivotal in the generation of valuable intermediates for pharmaceuticals, fine chemicals, and materials science. 1-(3,4-Dimethoxyphenyl)butan-2-one, a substituted aromatic ketone, is a precursor to the corresponding secondary alcohol, 1-(3,4-dimethoxyphenyl)butan-2-ol. This alcohol and its derivatives are of significant interest to researchers in drug development due to their structural motifs, which are present in a variety of biologically active molecules. This application note provides detailed protocols for the efficient reduction of 1-(3,4-Dimethoxyphenyl)butan-2-one, focusing on two robust and widely applicable methods: sodium borohydride reduction and catalytic hydrogenation. A third alternative, transfer hydrogenation, is also discussed. The causality behind experimental choices, safety considerations, and expected outcomes are thoroughly explained to ensure procedural success and reproducibility.
Chemical Reaction Overview
The primary transformation described herein is the reduction of the carbonyl group in 1-(3,4-Dimethoxyphenyl)butan-2-one to a hydroxyl group, yielding 1-(3,4-dimethoxyphenyl)butan-2-ol.
This conversion can be achieved through several reductive strategies, each with its own merits regarding selectivity, scalability, and reaction conditions.
Protocol 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a versatile and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1][2] Its operational simplicity and safety profile make it a preferred choice for laboratory-scale synthesis.[1]
Mechanism of Action
The reduction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone.[1] This results in the formation of a tetrahedral alkoxide intermediate.[3]
-
Protonation: The resulting alkoxide is then protonated by the solvent (typically an alcohol) or during an aqueous workup to yield the final secondary alcohol.[1][3]
Caption: Mechanism of sodium borohydride reduction of a ketone.
Experimental Protocol
Materials:
-
1-(3,4-Dimethoxyphenyl)butan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-(3,4-Dimethoxyphenyl)butan-2-one in 20 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add 0.2 g of sodium borohydride to the stirred solution in small portions over 5-10 minutes. Caution: Hydrogen gas evolution may be observed.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After 1 hour, carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3,4-dimethoxyphenyl)butan-2-ol.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
Data and Expected Yield
| Parameter | Value |
| Starting Material | 1-(3,4-Dimethoxyphenyl)butan-2-one |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1 hour |
| Expected Yield | >95% (based on similar reductions[4]) |
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and clean reduction method that utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[5] This method is highly efficient and often results in high yields with minimal byproducts.[6]
Mechanism of Action
The reaction occurs on the surface of the metal catalyst. The ketone and hydrogen gas are adsorbed onto the catalyst surface, where the C=O double bond is reduced by the addition of hydrogen atoms.[7]
Caption: General workflow for catalytic hydrogenation.
Experimental Protocol
Materials:
-
1-(3,4-Dimethoxyphenyl)butan-2-one
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon setup)
-
Celite®
Procedure:
-
Inert Atmosphere: To a 100 mL three-neck round-bottom flask containing a magnetic stir bar, add 50 mg of 10% Pd/C. Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Addition of Substrate and Solvent: Dissolve 1.0 g of 1-(3,4-Dimethoxyphenyl)butan-2-one in 25 mL of ethanol or ethyl acetate. Add this solution to the flask containing the catalyst.
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to one neck of the flask. Create a vacuum in the flask and then backfill with hydrogen from the balloon. Repeat this vacuum-backfill cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature. The reaction progress can be monitored by TLC or GC.
-
Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep it wet.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(3,4-dimethoxyphenyl)butan-2-ol.
Data and Expected Yield
| Parameter | Value |
| Starting Material | 1-(3,4-Dimethoxyphenyl)butan-2-one |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | H₂ gas (balloon) |
| Solvent | Ethanol or Ethyl Acetate |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | High (>90%) |
Alternative Method: Transfer Hydrogenation
Transfer hydrogenation is an alternative to using pressurized hydrogen gas.[8] In this method, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the substrate in the presence of a metal catalyst.[8] This technique can be advantageous for laboratories not equipped for handling hydrogen gas.
For the reduction of acetophenone derivatives, isopropanol is a commonly used hydrogen source in the presence of a ruthenium or iridium catalyst.
Safety and Handling
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium on Carbon: Can be pyrophoric, especially after use and when dry. Always handle in an inert atmosphere and keep the catalyst moist.
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure all connections in the hydrogenation apparatus are secure and operate in a well-ventilated area away from ignition sources.
Conclusion
The reduction of 1-(3,4-Dimethoxyphenyl)butan-2-one to its corresponding secondary alcohol can be reliably achieved using either sodium borohydride or catalytic hydrogenation with Pd/C. The choice of method will depend on the available equipment, scale of the reaction, and desired level of operational simplicity. Both protocols provided offer high yields and are well-established in the field of organic synthesis. For a greener and often safer alternative, transfer hydrogenation should also be considered. Proper adherence to the detailed protocols and safety precautions outlined in this application note will ensure a successful and safe synthetic outcome.
References
- Sholikhah, E. N., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 5(2), 81-86.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
WebAssign. Experiment 3 - Reduction of a Ketone. [Link]
-
University of California, Berkeley. Hydrogenation SOP. [Link]
-
Sarpong Group. Standard Operating Procedures. [Link]
-
Study.com. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
University of Dundee. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Link]
-
Chemistry LibreTexts. (2021). 1.7-Chemical properties III- Catalytic Hydrogenation. [Link]
- Google Patents. (2004).
-
ACS Publications. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research. [Link]
-
University of Southampton ePrints. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. [Link]
-
MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. [Link]
-
NIH. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. [Link]
-
ACS Publications. (2013). A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Organic Letters. [Link]
-
ResearchGate. Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. [Link]
-
MDPI. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
- Google Patents. (1999).
-
Chem LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
-
Science of Synthesis. (2017). Catalytic Hydrogenation of Ketones. [Link]
-
University of California, Berkeley. Hydrogenation (atmospheric pressure) with Pd/C. [Link]
-
NIH. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. [Link]
-
Crimson Publishers. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. [Link]
- Google Patents. (2013). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)
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Application Notes & Protocols: 1-(3,4-Dimethoxyphenyl)butan-2-one as a Versatile Synthon for Bioactive Scaffolds
Prepared by: Senior Application Scientist, Organic Synthesis Division
Abstract
This document provides a comprehensive technical guide on the strategic applications of 1-(3,4-Dimethoxyphenyl)butan-2-one as a pivotal building block in modern organic synthesis. The unique structural architecture of this compound, featuring an electron-rich 1,2-dimethoxybenzene (veratrole) moiety and a reactive ethyl ketone side chain, positions it as a highly valuable precursor for the synthesis of complex molecular frameworks, particularly isoquinoline alkaloids. We will move beyond a simple recitation of steps to explore the chemical rationale behind protocol design, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Introduction: Strategic Value of the Synthon
1-(3,4-Dimethoxyphenyl)butan-2-one (CAS 884-06-0) is a ketone that serves as a potent intermediate in synthetic chemistry.[1] Its utility stems from two key structural features:
-
The Veratrole Moiety: The 3,4-dimethoxyphenyl group is a common feature in a vast array of natural products and pharmaceuticals. The methoxy groups are strong electron-donating activators, rendering the aromatic ring highly susceptible to electrophilic aromatic substitution reactions. This is a cornerstone of classical cyclization strategies.
-
The Butan-2-one Chain: The carbonyl group at the C2 position is a versatile functional handle, readily participating in nucleophilic additions, condensations, and reductive transformations. Crucially, it provides the precise carbon framework required for conversion into the ethylamine side chain characteristic of many isoquinoline precursors.
This combination makes 1-(3,4-Dimethoxyphenyl)butan-2-one an ideal starting material for constructing the tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry due to its prevalence in alkaloids with diverse biological activities.
Physicochemical & Spectroscopic Profile
A thorough understanding of the starting material is critical for reaction monitoring and product characterization.
| Property | Value | Source |
| CAS Number | 884-06-0 | PubChem[1] |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |
| Molecular Weight | 208.25 g/mol | PubChem[1] |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)butan-2-one | PubChem[1] |
| Appearance | Inferred: Colorless to pale yellow liquid or low-melting solid | General Ketone Properties |
| ¹³C NMR δ (ppm) | Key signals expected near 209-211 (C=O), 149 (C-OAr), 111 (C-HAr), 56 (OCH₃) | Inferred from similar structures[2] |
| IR ν (cm⁻¹) | Strong absorbance expected ~1715 cm⁻¹ (C=O stretch) | General Ketone Properties |
Core Application: A Four-Step Pathway to Tetrahydroisoquinolines
The most powerful application of 1-(3,4-Dimethoxyphenyl)butan-2-one is as a precursor to 1,3-disubstituted tetrahydroisoquinolines via a synthetic sequence involving reductive amination followed by a Bischler-Napieralski cyclization and subsequent reduction. This pathway is a robust and highly utilized strategy in alkaloid synthesis.[3]
Overall Synthetic Workflow
The logical flow from the starting ketone to the final heterocyclic product is outlined below. Each step is designed to chemically modify the butanone side chain to facilitate the key cyclization event.
Caption: Four-step workflow for the synthesis of tetrahydroisoquinolines.
Detailed Experimental Protocols
Protocol 1: Reductive Amination of 1-(3,4-Dimethoxyphenyl)butan-2-one
-
Causality: This step converts the ketone functionality into a primary amine, which is essential for the subsequent cyclization. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild and selectively reduces the iminium ion intermediate formed in situ, without significantly reducing the starting ketone.
-
Procedure:
-
To a solution of 1-(3,4-Dimethoxyphenyl)butan-2-one (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen cyanide gas may be evolved. Perform in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH ~2 with 2M HCl to decompose excess reducing agent.
-
Basify the aqueous solution to pH ~10 with 3M NaOH and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by column chromatography.
-
Protocol 2: N-Acylation of the β-Arylethylamine
-
Causality: The Bischler-Napieralski reaction requires an amide precursor. This protocol installs an acetyl group, which will become the C1-substituent (a methyl group) in the final tetrahydroisoquinoline product.
-
Procedure:
-
Dissolve the amine from Protocol 1 (1.0 eq) in anhydrous dichloromethane (0.2 M) in a flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-acetyl amide, which is often pure enough for the next step.
-
Protocol 3: Bischler-Napieralski Cyclization
-
Causality: This is the key ring-forming step. A dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl for intramolecular electrophilic aromatic substitution onto the electron-rich veratrole ring, forming the 3,4-dihydroisoquinoline.[4] The reaction is most effective with electron-donating groups on the benzene ring, as is the case here.[4]
-
Procedure:
-
Place the N-acetyl amide from Protocol 2 (1.0 eq) in a round-bottom flask under an inert atmosphere.
-
Add phosphorus oxychloride (5.0 eq) carefully at 0 °C. Alternatively, use anhydrous toluene as a solvent.
-
Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours.
-
Cool the reaction mixture to 0 °C and very carefully quench by pouring it onto crushed ice with vigorous stirring. Caution: The reaction with water is highly exothermic.
-
Basify the acidic solution with concentrated ammonium hydroxide to pH > 9.
-
Extract the product with toluene or dichloromethane.
-
Dry the combined organic extracts and concentrate under reduced pressure to give the crude 3,4-dihydroisoquinoline.
-
Protocol 4: Reduction to Tetrahydroisoquinoline
-
Causality: The dihydroisoquinoline intermediate contains an imine functionality which is readily reduced to the corresponding saturated amine using a standard hydride reagent like sodium borohydride (NaBH₄).
-
Procedure:
-
Dissolve the crude dihydroisoquinoline from Protocol 3 (1.0 eq) in methanol (0.2 M).
-
Cool the solution to 0 °C.
-
Add sodium borohydride (2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final tetrahydroisoquinoline product by flash chromatography or crystallization.
-
Alternative Synthetic Pathways: The Pictet-Spengler Reaction
An alternative and equally powerful strategy for synthesizing tetrahydroisoquinolines is the Pictet-Spengler reaction.[5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6]
Caption: Logical workflow for a Pictet-Spengler based synthesis.
This approach is particularly advantageous as it can introduce a wide variety of substituents at the C1 position by simply changing the aldehyde used in the reaction. The amine intermediate generated in Protocol 1 is a direct precursor for this transformation.
Safety and Handling
-
1-(3,4-Dimethoxyphenyl)butan-2-one: Handle in a well-ventilated area. Wear standard personal protective equipment (gloves, safety glasses). Avoid contact with skin and eyes.[7]
-
Reagents: Many reagents used in the described protocols are hazardous. Phosphorus oxychloride is highly corrosive and reacts violently with water. Sodium cyanoborohydride is toxic and can release cyanide gas upon acidification. Always consult the Safety Data Sheet (SDS) for each reagent before use and work within a certified chemical fume hood.[8]
Conclusion
1-(3,4-Dimethoxyphenyl)butan-2-one is a strategically valuable and underutilized building block in organic synthesis. Its inherent structural features provide a direct and efficient entry point to the synthesis of complex tetrahydroisoquinoline scaffolds. The detailed protocols provided herein demonstrate a logical and robust pathway from this simple ketone to a high-value heterocyclic core, underscoring its potential for applications in natural product synthesis and pharmaceutical development.
References
-
Matsjeh, S., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 6(1), 65. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of series 4 and 5. Retrieved from a publication on Synthesis and Biological Evaluation of New Quinoxaline Derivatives. Available at: [Link]
-
Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers. Available at: [Link]
-
Fine Chemicals Manufacturer. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Available at: [Link]
- Google Patents. (2011). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254291, 1-(3,4-Dimethoxyphenyl)butan-2-one. PubChem. Available at: [Link]
-
Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Progress in Petrochemical Science. Available at: [Link]
-
D'Agostino, M., et al. (2021). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 26(11), 3192. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanone. Available at: [Link]
-
Foley, D. A., & Tilley, J. W. (1990). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1990, 2925-2929. Available at: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Available at: [Link]
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- 2. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. organicreactions.org [organicreactions.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
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Application and Protocol Guide for the Quantification of 1-(3,4-Dimethoxyphenyl)butan-2-one
Introduction: The Analytical Imperative for 1-(3,4-Dimethoxyphenyl)butan-2-one
1-(3,4-Dimethoxyphenyl)butan-2-one, a notable aryl ketone, holds significant interest within contemporary pharmaceutical research and development. Its structural motif, featuring a dimethoxy-substituted phenyl ring coupled to a butane-2-one framework, positions it as a key intermediate in the synthesis of various pharmacologically active molecules. The precise and accurate quantification of this compound is paramount, underpinning critical aspects of drug development, from process chemistry and impurity profiling to pharmacokinetic and toxicological assessments.
This comprehensive guide delineates robust analytical methodologies for the quantification of 1-(3,4-Dimethoxyphenyl)butan-2-one. Eschewing a rigid template, this document is structured to provide a deep, practical understanding of the available techniques, emphasizing the scientific rationale behind methodological choices. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection for routine purity and content analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. Each section is designed to be a self-validating system, grounded in established analytical principles and supported by authoritative references.
Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)butan-2-one
A thorough understanding of the analyte's properties is the foundation of robust method development.
| Property | Value | Source |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)butan-2-one | PubChem CID: 254291[1] |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem CID: 254291[1] |
| Molecular Weight | 208.25 g/mol | PubChem CID: 254291[1] |
| CAS Number | 884-06-0 | Fisher Scientific[2] |
I. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
Reverse-phase HPLC with UV detection is the workhorse for quantifying 1-(3,4-Dimethoxyphenyl)butan-2-one in bulk drug substance and formulated products. The method's adaptability, precision, and cost-effectiveness make it ideal for quality control and stability testing.[3][4]
Causality in Method Development
The selection of a C18 stationary phase is predicated on the non-polar nature of the dimethoxyphenyl group and the alkyl chain, which promotes retention via hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. Acetonitrile is chosen for its low UV cutoff and miscibility with water. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is crucial for ensuring sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the stationary phase.[5] UV detection is appropriate due to the presence of the chromophoric dimethoxy-substituted benzene ring.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of 1-(3,4-Dimethoxyphenyl)butan-2-one.
Detailed Protocol: HPLC-UV Method
1. Reagents and Materials:
-
1-(3,4-Dimethoxyphenyl)butan-2-one Certified Reference Material (CRM) (e.g., from Toronto Research Chemicals or equivalent).[2]
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (55:45 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm (based on UV spectra of similar compounds) |
| Run Time | 10 minutes |
4. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the CRM and dissolve in a 25 mL volumetric flask with diluent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a portion of the sample, dissolve in diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
5. Method Validation: This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
II. Stability-Indicating HPLC Method and Forced Degradation
For regulatory submissions, a stability-indicating method is required to demonstrate that the analytical procedure can effectively separate the active pharmaceutical ingredient (API) from its degradation products.[3][4][8] This involves subjecting the drug substance to forced degradation under various stress conditions.[9]
Forced Degradation Protocol
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 60 °C for 4 hours.[10]
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 60 °C for 4 hours.[10]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.[10]
-
Photolytic Degradation: Expose the drug substance in solution to UV light (e.g., 254 nm) and visible light.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis. The developed HPLC method must demonstrate baseline separation of the main peak from all degradation product peaks.
III. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the drug substance from the synthesis process.[11]
Rationale for GC-MS
GC is ideally suited for thermally stable and volatile compounds. The high separation efficiency of capillary GC columns combined with the definitive identification capabilities of a mass spectrometer makes GC-MS the gold standard for impurity profiling.[11]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS impurity profiling.
Detailed Protocol: GC-MS Method
1. Reagents and Materials:
-
Dichloromethane or other suitable volatile solvent (GC grade).
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
4. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
IV. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
For the quantification of 1-(3,4-Dimethoxyphenyl)butan-2-one in biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity.[12] This is crucial for pharmacokinetic studies where analyte concentrations are often very low.
Rationale for LC-MS/MS
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This allows for the detection of picogram to nanogram levels of the analyte even in complex biological matrices.[12]
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using LC-MS/MS with protein precipitation.
Detailed Protocol: LC-MS/MS Method
1. Reagents and Materials:
-
Reference standards for the analyte and a suitable internal standard (IS) (e.g., a deuterated analog).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Control biological matrix (e.g., human plasma).
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column suitable for fast gradients (e.g., 2.1 x 50 mm, 1.8 µm).
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of the standard. For C₁₂H₁₆O₃ (MW 208.25), the precursor ion [M+H]⁺ would be m/z 209.1. Product ions would be determined experimentally. |
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Conclusion
The analytical methods presented herein provide a comprehensive framework for the robust quantification of 1-(3,4-Dimethoxyphenyl)butan-2-one across various stages of drug development. The choice of methodology—HPLC-UV for routine quality control, GC-MS for volatile impurity analysis, or LC-MS/MS for sensitive bioanalysis—should be dictated by the specific analytical challenge. Proper method validation is imperative to ensure data integrity and regulatory compliance. By understanding the scientific principles behind each technique, researchers can confidently apply and adapt these protocols to meet their specific needs, ensuring the quality, safety, and efficacy of novel therapeutics.
References
-
PubChem. 1-(3,4-Dimethoxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link]
-
Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 212–232. [Link]
-
SIELC. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. IJTSRD. [Link]
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Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. Anapharm Bioanalytics. [Link]
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M. K. Rawat, et al. (2025). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. ResearchGate. [Link]
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Mills-Robles, H. A., et al. (2016). 1-(3,4-Dimethoxyphenyl)ethanone. IUCrData, 1(6), x161794. [Link]
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Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]
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Rasayan Journal of Chemistry. BIOANALYTICAL LC–MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF REPOTRECTINIB IN PLASMA. Rasayan J. Chem. [Link]
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Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]
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Wang, Y., et al. (2021). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Journal of AOAC International, 104(5), 1276–1284. [Link]
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Separation Science Plus. (2024). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. Separation Science Plus. [Link]
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Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024). Vitae. [Link]
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Altun, Z. (2008). New Techniques for Sample Preparation in Analytical Chemistry. Diva-Portal.org. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2015). ResearchGate. [Link]
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van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(1), 67–80. [Link]
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de Souza, C. F., et al. (2007). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 105(3), 1340–1345. [Link]
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Asghar, S., et al. (2022). HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. International Journal of Molecular Sciences, 24(1), 440. [Link]
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Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
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Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. (2014). Hindawi. [Link]
-
Organomation. Sample Preparation: A Comprehensive Guide. Organomation. [Link]
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Patel, H. B., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International, 28(3), 1–13. [Link]
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Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. (2024). Der Pharma Chemica. [Link]
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Phenomenex. Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]
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YMER. STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P. YMER. [Link]
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Wolszczak, P., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6965. [Link]
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Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
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la Marca, G., et al. (2019). LC-MS/MS Method for Simultaneous Quantification of Heparan Sulfate and Dermatan Sulfate in Urine by Butanolysis Derivatization. Clinica Chimica Acta, 488, 158–163. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18–29. [Link]
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IJNRD. IMPURITY PROFILING OF DRUGS: A RE- VIEW. IJNRD. [Link]
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Waters. Targeted Metabolomics and Lipidomics. Waters. [Link]
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Impurity profiling of pharmaceutical Formulation. (2023). Journal of Drug and Alcohol Research. [Link]
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Li, S., et al. (2008). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Journal of Chromatography B, 863(1), 131–138. [Link]
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forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Usui, K., et al. (2014). Quantitative analysis of 3,4-dimethylmethcathinone in blood and urine by liquid chromatography-tandem mass spectrometry in a fatal case. Legal Medicine, 16(4), 213–218. [Link]
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DICOEX. Certified Reference Materials Catalogue. DICOEX. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one
Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a controlled laboratory setting with appropriate safety precautions.
Welcome to our dedicated resource for troubleshooting and optimizing the synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one. This guide is structured to provide direct answers to common challenges encountered during this multi-step synthesis, offering insights grounded in established chemical principles and extensive laboratory experience.
Introduction: The Synthetic Pathway
The synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one typically proceeds in two key stages:
-
Friedel-Crafts Acylation: Veratrole (1,2-dimethoxybenzene) is acylated with 2-bromobutanoyl bromide in the presence of a Lewis acid catalyst to form the intermediate, 1-(3,4-Dimethoxyphenyl)-2-bromobutan-1-one.
-
Reductive Dehalogenation: The resulting α-bromo ketone is then reduced to selectively remove the bromine atom, yielding the target compound, 1-(3,4-Dimethoxyphenyl)butan-2-one.
While the overall transformation appears straightforward, achieving high yield and purity requires careful control over reaction conditions. This guide will address common pitfalls and provide actionable solutions.
Troubleshooting Guide & FAQs
Part 1: The Friedel-Crafts Acylation Step
Q1: My Friedel-Crafts acylation reaction is resulting in a low yield of the desired 1-(3,4-Dimethoxyphenyl)-2-bromobutan-1-one. What are the primary factors I should investigate?
A1: Low yields in this Friedel-Crafts acylation are a frequent challenge and can often be traced back to several critical parameters.
-
Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your reagents, solvent, or glassware will deactivate the catalyst.[1]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of AlCl₃ or one that has been properly stored in a desiccator. A slight molar excess of the catalyst (1.1-1.3 equivalents) relative to the acylating agent is often beneficial.
-
-
Temperature Control: Friedel-Crafts acylations are exothermic.[2] Uncontrolled temperature increases can lead to side reactions, including polysubstitution and decomposition.
-
Solution: The reaction should be initiated at a low temperature (0 °C) by slowly adding the acylating agent to the mixture of veratrole and AlCl₃ in the solvent. After the addition is complete, the reaction can be allowed to gradually warm to room temperature.
-
-
Solvent Purity: The choice of an appropriate and anhydrous solvent is crucial for reaction efficiency.
-
Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents. Always use an anhydrous grade of solvent, preferably from a solvent purification system or a freshly opened bottle.
-
Optimized Friedel-Crafts Acylation Protocol
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | Veratrole: 1 eq, 2-Bromobutanoyl bromide: 1.1 eq, AlCl₃: 1.2 eq | A slight excess of the acylating agent and catalyst ensures the complete conversion of the starting veratrole. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that effectively dissolves reactants. |
| Temperature | 0 °C for addition, then warm to room temperature | Controls the initial exotherm and minimizes side reactions. |
| Reaction Time | 2-6 hours (Monitor by TLC) | Prevents product degradation and side-product formation from prolonged reaction times. |
| Work-up | Quench by pouring onto a mixture of crushed ice and concentrated HCl | Decomposes the aluminum chloride complex and facilitates the separation of the organic product. |
Q2: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity of the acylation?
A2: The two methoxy groups on veratrole are ortho, para-directing, which can lead to the formation of an undesired isomer. Improving regioselectivity hinges on controlling the reaction conditions.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction tends to favor the thermodynamically more stable para-substituted product due to steric hindrance.
-
Solution: Strict adherence to the low-temperature conditions outlined in A1 is critical. Avoid elevated temperatures, which can promote the formation of the kinetically favored, but less stable, ortho-substituted isomer.
-
-
Choice of Lewis Acid: While AlCl₃ is a powerful catalyst, milder Lewis acids can sometimes offer improved selectivity.
-
Solution: Consider screening other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂). These may require longer reaction times but can provide a cleaner reaction profile.
-
Workflow for Enhancing Regioselectivity
Caption: Strategies to improve the regioselectivity of the Friedel-Crafts acylation.
Part 2: The Reductive Dehalogenation Step
Q3: My attempt to reduce the α-bromo ketone to the final product is either incomplete or yields significant byproducts. What are the most reliable methods for this transformation?
A3: The selective removal of the bromine atom from the α-position of the ketone is a critical step that requires a mild and efficient reducing agent.[3]
-
Catalytic Hydrogenation: This is often the cleanest and most effective method.
-
Method: The α-bromo ketone is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and a mild base.
-
Rationale: The palladium catalyst facilitates the cleavage of the carbon-bromine bond. The base, such as sodium acetate or triethylamine, neutralizes the HBr formed during the reaction, preventing acid-catalyzed side reactions.
-
Troubleshooting:
-
Catalyst Poisoning: Ensure the starting α-bromo ketone is of high purity, as impurities can poison the catalyst.
-
Incomplete Reaction: Use a sufficient catalyst loading (5-10 mol %) and ensure a positive pressure of hydrogen (a balloon of H₂ is often sufficient for small-scale reactions).
-
-
-
Zinc-Acetic Acid Reduction: This is a classic and cost-effective alternative.[4]
-
Method: The α-bromo ketone is treated with activated zinc dust in acetic acid.[4][5]
-
Rationale: Zinc metal acts as a two-electron reducing agent, leading to the formation of a zinc enolate, which is then protonated by the acetic acid.[3][4]
-
Troubleshooting:
-
Sluggish Reaction: The zinc dust may need to be activated by briefly washing with dilute HCl to remove any oxide layer.
-
Work-up: The removal of zinc salts can be challenging. Thorough washing of the organic layer with water is necessary.
-
-
Decision Matrix for Reduction Method
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation | - High yields- Clean reaction profile- Easy work-up | - Requires specialized hydrogenation equipment- Catalyst can be expensive and is pyrophoric |
| Zinc-Acetic Acid | - Inexpensive and readily available reagents- Simple experimental setup | - Can be slower than hydrogenation- Work-up can be more involved due to zinc salts |
Reductive Dehalogenation Workflow
Caption: Overview of the reductive dehalogenation step.
References
-
Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]
-
Reductive dehalogenation of halo ketones. Wikipedia. [Link]
-
Reduction of Arylcarbonyl Using Zinc Dust in Acetic Acid. ResearchGate. [Link]
-
Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step. American Chemical Society. [Link]
-
Reductive amination of ketones with Zn in acetic acid! Powered by XMB 1.9.11. [Link]
Sources
Technical Support Center: Stabilizing Veratryl Acetone During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with veratryl acetone (1-(3,4-dimethoxyphenyl)propan-2-one) and encountering stability challenges during reaction workup and purification. Veratryl acetone, a key intermediate in the synthesis of various pharmaceutical and fine chemical products, is susceptible to degradation under certain conditions. This resource provides in-depth, experience-driven answers to common questions, detailed protocols, and troubleshooting logic to help you maximize the yield and purity of your product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction mixture containing veratryl acetone changes color (e.g., to yellow or brown) during aqueous workup. What is causing this, and how can I prevent it?
Answer:
Color change during the workup of veratryl acetone is a common indicator of decomposition, often due to oxidation. The veratrole (1,2-dimethoxybenzene) ring is electron-rich due to the two methoxy groups, which act as electron-donating groups. This increased electron density makes the aromatic ring and the benzylic position susceptible to oxidation, which can be initiated by several factors present during a standard workup.
Potential Causes of Oxidation:
-
Atmospheric Oxygen: Prolonged exposure of the reaction mixture to air, especially at elevated temperatures or under non-neutral pH, can lead to gradual oxidation.
-
Residual Oxidizing Agents: If the preceding reaction step involved an oxidation, incomplete quenching of the oxidizing agent can lead to continued, unwanted oxidation of the product during workup.
-
Metal Ion Contamination: Trace metal ions (e.g., iron, copper) from reagents, spatulas, or reaction vessels can catalyze oxidative decomposition.
-
Peroxides in Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can form explosive peroxides over time, which are also potent oxidizing agents.
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct the workup under an inert atmosphere (e.g., nitrogen or argon). This is particularly important if the workup involves heating.
-
Thorough Quenching: Ensure that any oxidizing agents from the previous step are completely neutralized before proceeding with the workup. The choice of quenching agent depends on the oxidant used. For example, sodium thiosulfate or sodium sulfite are effective for quenching peroxide-based oxidants.
-
Use of Antioxidants: The addition of a small amount of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), can inhibit oxidative degradation pathways.[1][2]
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents to avoid contamination with peroxides.
-
Minimize Heat and Light Exposure: Perform the workup at room temperature or below, and protect the reaction mixture from direct light, which can catalyze radical-mediated decomposition.
Question 2: I am observing a lower-than-expected yield after purification by silica gel chromatography. Could the silica gel be causing decomposition of my veratryl acetone?
Answer:
Yes, silica gel can promote the decomposition of sensitive compounds like veratryl acetone. Standard silica gel is slightly acidic (pH ~4-5), which can be sufficient to catalyze certain degradation pathways.
Potential Silica-Mediated Decomposition Pathways:
-
Acid-Catalyzed Aldol Condensation: The acidic surface of the silica gel can catalyze the self-condensation of veratryl acetone or its condensation with other carbonyl-containing impurities, leading to higher molecular weight byproducts that may be difficult to elute.
-
Cleavage of Methylethers: While less common under the mild acidity of silica gel, prolonged exposure could potentially lead to some degree of ether cleavage, especially if the compound is left on the column for an extended period.
-
Oxidation: The large surface area of silica gel can enhance the rate of oxidation if the solvent system is not deoxygenated.
Troubleshooting and Solutions for Chromatography:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to slurry the silica gel in the desired eluent containing a small amount of a non-polar amine, such as triethylamine (~0.1-1% v/v), before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil®. A reverse-phase C18 silica gel can also be a good option if your compound and impurities have suitable solubility in common reverse-phase eluents.
-
Minimize Residence Time: Do not let your compound sit on the column for an extended period. Elute the compound as quickly as possible while still achieving good separation.
-
Solvent Choice: Ensure your solvents are of high purity and free of peroxides.
Question 3: How do I choose the appropriate pH for my aqueous washes to avoid decomposition?
Answer:
The optimal pH for aqueous washes of veratryl acetone is generally close to neutral (pH 7). Both strongly acidic and strongly basic conditions can promote degradation.
Effects of pH on Veratryl Acetone Stability:
-
Acidic Conditions (pH < 4): Strong acids can catalyze aldol-type side reactions.
-
Basic Conditions (pH > 9): Strong bases are potent catalysts for aldol condensation. The enolate of veratryl acetone can react with another molecule of veratryl acetone to form a β-hydroxy ketone, which may then dehydrate.
Recommended Washing Protocol:
-
Initial Wash with Water: Start with a wash using deionized water to remove any water-soluble impurities.
-
Mildly Basic Wash (if necessary): If you need to remove acidic impurities, use a dilute solution of a weak base, such as 5% aqueous sodium bicarbonate (NaHCO₃). Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Mildly Acidic Wash (if necessary): To remove basic impurities, a wash with a dilute solution of a weak acid, such as 5% aqueous ammonium chloride (NH₄Cl), is recommended. Avoid strong acids like hydrochloric acid (HCl).
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) will help to remove residual water from the organic layer before drying.
Table 1: Recommended pH Ranges and Reagents for Aqueous Washes
| Purpose of Wash | Recommended Reagent | Approximate pH | Cautions |
| Removal of Acidic Impurities | 5% Sodium Bicarbonate | ~8.3 | Avoid strong bases (NaOH, KOH) |
| Removal of Basic Impurities | 5% Ammonium Chloride | ~4.6-6.0 | Avoid strong acids (HCl, H₂SO₄) |
| General Washing | Deionized Water | ~7.0 | --- |
| Removal of Water | Saturated Sodium Chloride | ~7.0 | --- |
Question 4: What are the best practices for concentrating the organic solution of veratryl acetone after extraction and drying?
Answer:
The concentration step is another critical point where decomposition can occur, primarily due to an increase in temperature and concentration of the product with any residual impurities.
Best Practices for Solvent Removal:
-
Rotary Evaporation at Reduced Temperature: Use a rotary evaporator with a water bath temperature no higher than 40°C. Applying a vacuum will lower the boiling point of the solvent, allowing for efficient removal without excessive heating.
-
Avoid Evaporation to Complete Dryness: Concentrating the solution to a thick oil rather than a dry solid can prevent the formation of a crystalline lattice that might trap residual solvent and impurities, which can promote degradation upon storage. If a solid is required, ensure it is thoroughly dried under high vacuum at room temperature.
-
Final Drying Under High Vacuum: After rotary evaporation, place the flask on a high vacuum line at room temperature to remove the last traces of solvent.
Experimental Protocols
Protocol 1: General Workup Procedure for a Reaction Mixture Containing Veratryl Acetone
This protocol assumes the reaction was carried out in an organic solvent immiscible with water.
-
Cooling and Quenching:
-
Cool the reaction mixture to room temperature. If the reaction was exothermic, cool it in an ice bath.
-
Quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride, or a reducing agent if necessary) while stirring.
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel.
-
Add deionized water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction solvent is not suitable for extraction.
-
Shake the funnel gently at first to release any pressure, then more vigorously. Allow the layers to separate.
-
-
Aqueous Washes:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
5% aqueous sodium bicarbonate (if acidic byproducts are present).
-
Deionized water.
-
Saturated aqueous sodium chloride (brine).
-
-
-
Drying:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Stir the slurry for 10-15 minutes.
-
-
Filtration and Concentration:
-
Filter the drying agent.
-
Rinse the drying agent with a small amount of fresh extraction solvent.
-
Concentrate the filtrate using a rotary evaporator at a bath temperature of ≤ 40°C.
-
-
Final Drying:
-
Place the concentrated product under high vacuum to remove residual solvent.
-
Protocol 2: Detection of Veratryl Acetone Decomposition by Thin-Layer Chromatography (TLC)
-
Eluent System: A good starting point for the TLC of veratryl acetone is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).
-
Visualization:
-
UV Light: Veratryl acetone is UV active due to the aromatic ring and will appear as a dark spot on a fluorescent TLC plate under short-wave UV light (254 nm).[2][3]
-
Staining: A p-anisaldehyde stain is effective for visualizing veratryl acetone and many of its potential degradation products, which will likely appear as colored spots upon heating.[4][5] Aldol condensation products or other impurities may appear as new spots with different Rf values.
-
Visual Diagrams
Diagram 1: Decision Workflow for Veratryl Acetone Workup
Caption: Decision workflow for the workup of veratryl acetone.
Diagram 2: Potential Decomposition Pathways of Veratryl Acetone
Caption: Potential decomposition pathways for veratryl acetone.
References
-
Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. Available at: [Link]
- Purification of acetone. Google Patents.
-
Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. MDPI. Available at: [Link]
-
Veratryl alcohol degradation by a catechol-driven Fenton reaction as lignin oxidation by brown-rot fungi model. ResearchGate. Available at: [Link]
-
Thermal decomposition reaction of acetone triperoxide in toluene solution. PubMed. Available at: [Link]
-
Stabilization of the veratryl alcohol cation radical by lignin peroxidase. PubMed. Available at: [Link]
-
Sensitive mass spectrometric analysis of carbonyl metabolites in human urine and fecal samples using chemoselective modification. Analyst (RSC Publishing). Available at: [Link]
-
Antioxidant Effective Aromatic Compounds. ResearchGate. Available at: [Link]
-
Probing the Relationship between Chemical Structure and Thermal Degradation Behavior of Acetone Fractionated Kraft Lignin. ResearchGate. Available at: [Link]
- Process for the purification of acetone. Google Patents.
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Acetone. Wikipedia. Available at: [Link]
-
Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review. National Institutes of Health. Available at: [Link]
-
Ketone Analog of Caffeic Acid Phenethyl Ester Exhibits Antioxidant Activity via Activation of ERK-Dependent Nrf2 Pathway. MDPI. Available at: [Link]
-
The influence of impurities on the acid-catalyzed reaction of glycerol with acetone. ResearchGate. Available at: [Link]
-
Uptake of Aldehydes and Ketones at Typical Indoor Concentrations by Houseplants. ResearchGate. Available at: [Link]
-
Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]
- Process for the purification of acetone. Google Patents.
-
Reactivity of Glycerol/Acetone Ketal (Solketal) and Glycerol/Formaldehyde Acetals toward Acid-Catalyzed Hydrolysis. ResearchGate. Available at: [Link]
-
Recovery and Reuse of Acetone from Pharmaceutical Industry Waste by Solar Distillation. MDPI. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Available at: [Link]
-
Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough). YouTube. Available at: [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]
-
veratraldehyde, 120-14-9. The Good Scents Company. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
ATR-FTIR spectra of the acetone extract of the unaged and highly... ResearchGate. Available at: [Link]
-
Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Acetone Impurities and Related Compound. Veeprho. Available at: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
What happens when acetone reacts with formaldehyde?. Quora. Available at: [Link]
-
An Approach to Flavor Chemical Thermal Degradation Analysis. National Institutes of Health. Available at: [Link]
-
Determination of residual acetone and acetone related impurities in drug product intermediates prepared as Spray Dried Dispersions (SDD) using gas chromatography with headspace autosampling (GCHS). ResearchGate. Available at: [Link]
Sources
Technical Support Center: Catalyst Deactivation in the Synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and technical guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one. This document moves beyond simple procedural lists to explain the underlying causes of deactivation, offering a framework for systematic diagnosis and remediation.
Introduction: The Catalytic Challenge
The synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one, a key intermediate in various pharmaceutical pathways, typically relies on catalytic processes to ensure efficiency and selectivity. The two most common synthetic strategies involve:
-
Route A: Friedel-Crafts Acylation: The reaction of veratrole (1,2-dimethoxybenzene) with an acylating agent like butanoyl chloride or butyric anhydride, catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃) or a solid acid (e.g., zeolites).
-
Route B: Catalytic Hydrogenation: The reduction of an unsaturated precursor, such as 1-(3,4-dimethoxyphenyl)but-2-en-1-one (a chalcone derivative), using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).
While effective, the catalysts in both routes are susceptible to deactivation—a gradual or abrupt loss of activity and/or selectivity.[1] This guide is designed to help you identify the root cause of catalyst deactivation in your specific system and implement effective solutions.
Understanding Catalyst Deactivation Mechanisms
Catalyst deactivation is an inevitable process, but its rate can be managed.[2] The primary mechanisms fall into four categories.[1][2]
-
Poisoning: Strong chemisorption of impurities from the feedstock or solvent onto the active sites of the catalyst. Common poisons for metal catalysts include compounds containing sulfur, nitrogen, phosphorus, and halogens.[3]
-
Fouling or Coking: Physical blockage of catalyst pores and active sites by the deposition of carbonaceous residues (coke) or high-molecular-weight byproducts.[2][3]
-
Thermal Degradation (Sintering): Loss of active surface area due to the agglomeration of metal crystallites or the collapse of the support structure at high temperatures.[1][2] This process is often irreversible and can be accelerated by the presence of water vapor.[1][2]
-
Leaching: The physical loss of the active catalytic species from the support into the liquid reaction medium.[4] This is a significant concern for liquid-phase reactions and is generally irreversible.[4]
Caption: Primary mechanisms of catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction stopped before completion, even with sufficient catalyst. What is the most likely cause?
A: In Friedel-Crafts acylations using Lewis acids like AlCl₃, the most common issue is stoichiometric deactivation. The ketone product, 1-(3,4-dimethoxyphenyl)butan-2-one, is a Lewis base and forms a strong complex with the AlCl₃ catalyst.[5][6] This complex is often inactive, meaning that for a complete reaction, a stoichiometric amount (or even a slight excess) of the catalyst is required relative to the limiting reagent.[6]
Q2: My Pd/C hydrogenation reaction is sluggish or has failed completely. The starting materials are pure. What should I check first?
A: Assuming no obvious poisons, the most common issue is the quality and handling of the catalyst and reagents. Ensure your solvent is anhydrous and deoxygenated. Pd/C catalysts can adsorb hydrogen under ambient conditions, forming palladium hydride (PdHₓ), but their activity can be compromised by oxidation.[7] Pre-reduction of the catalyst in situ under a hydrogen atmosphere before adding the substrate is a critical step. Also, verify the quality of your hydrogen source.
Q3: I am reusing my Pd/C catalyst, and its activity drops with each cycle. Why?
A: This indicates progressive deactivation. The most probable causes are fouling or poisoning. High-molecular-weight byproducts or even the reactant/product can accumulate in the catalyst's pores, blocking active sites.[8][9] Alternatively, trace impurities in your reagents or solvent that were insignificant in a single run can accumulate on the catalyst over multiple cycles, leading to poisoning. Leaching of palladium into the solution can also occur, reducing the number of active sites for the next run.[4][7]
Q4: Can I regenerate my deactivated catalyst?
A: It depends on the deactivation mechanism.
-
Fouling/Coking: Often reversible. The catalyst can be washed with appropriate solvents to dissolve adsorbed organic species or regenerated via calcination (controlled heating in air) to burn off coke.[9][10]
-
Poisoning: Sometimes reversible. Mild poisons may be removed by thermal treatment. Strong poisons (like sulfur) often cause irreversible deactivation.
-
Sintering & Leaching: Generally irreversible. These mechanisms involve a physical change or loss of the catalyst's active phase, which cannot be easily restored.[1]
In-Depth Troubleshooting Guide
This section is organized by observable symptoms during the synthesis.
Symptom 1: Reaction Rate is Significantly Slower Than Expected or Stalls
Caption: Troubleshooting workflow for a slow or stalled reaction.
Scenario A: Friedel-Crafts Acylation
-
Potential Cause 1: Stoichiometric Deactivation by Product
-
Why it happens: The carbonyl oxygen of the ketone product acts as a Lewis base, forming a stable adduct with the Lewis acid catalyst (e.g., AlCl₃).[6] This complexation effectively removes the catalyst from the reaction cycle.
-
Diagnosis: The reaction will typically proceed to a certain conversion level proportional to the amount of catalyst used and then stop.
-
Solution: Use at least a 1:1 molar ratio of Lewis acid catalyst to the limiting reagent (either veratrole or the acylating agent). An excess of 10-20 mol% is often recommended to drive the reaction to completion.
-
-
Potential Cause 2: Catalyst Poisoning by Water
-
Why it happens: Lewis acids like AlCl₃ and FeCl₃ react vigorously and irreversibly with water. Trace moisture in reagents or solvents will consume the catalyst before it can participate in the acylation.
-
Diagnosis: A sputtering or fuming reaction upon addition of the catalyst can indicate the presence of water. The reaction may fail to initiate altogether.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Potential Cause 3: Deactivating Groups on the Aromatic Ring
-
Why it happens: Friedel-Crafts reactions fail on aromatic rings that contain strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -SO₃H, -CF₃).[5][11] While the two methoxy groups on veratrole are activating, if your starting material is impure and contains a deactivated analogue, that portion will not react.
-
Diagnosis: Analyze the purity of your veratrole starting material using GC-MS or NMR.
-
Solution: Purify the veratrole (e.g., by distillation) before use.
-
Scenario B: Catalytic Hydrogenation (Pd/C)
-
Potential Cause 1: Catalyst Poisoning
-
Why it happens: Sulfur, nitrogen-containing heterocycles, and sometimes halides can irreversibly bind to the palladium surface, blocking the active sites required for hydrogen activation and transfer.[2][3] These poisons can originate from starting materials or solvents.
-
Diagnosis: A sharp drop in hydrogen uptake after an initial period of reaction is a classic sign of poisoning.
-
Solution: Purify all reagents. Treat solvents with activated carbon or pass them through a column of activated alumina to remove polar impurities. If sulfur is suspected, a specific guard bed may be necessary.
-
-
Potential Cause 2: Fouling by Organic Species
-
Why it happens: The pores of the activated carbon support can become blocked by the starting material, product, or polymeric byproducts.[8] This prevents reactants from reaching the palladium active sites.
-
Diagnosis: The reaction rate will decrease steadily over time. If the catalyst is recycled, it will show progressively lower activity. The used catalyst may appear "gummy" or clumped.
-
Solution: See Section 5 for catalyst regeneration protocols involving solvent washing.[9] Modifying reaction conditions, such as using a more dilute solution or a different solvent, can sometimes mitigate fouling.
-
-
Potential Cause 3: Sintering of Palladium Nanoparticles
-
Why it happens: If the hydrogenation is highly exothermic, localized "hot spots" can form on the catalyst surface. High temperatures (>500 °C, though it can occur lower in liquid phase) cause the small palladium nanoparticles to migrate and fuse into larger, less active crystals, reducing the total active surface area.[1][2]
-
Diagnosis: Sintering is difficult to diagnose without specialized characterization (e.g., TEM, chemisorption). It should be suspected if the reaction was run at elevated temperatures or with poor heat transfer. This form of deactivation is irreversible.
-
Solution: Improve heat management. Ensure vigorous stirring, use a reaction vessel with good thermal conductivity, or add the substrate slowly to control the rate of heat generation.
-
Symptom 2: Poor Selectivity / Formation of Unexpected Byproducts
-
Potential Cause 1: Change in Active Site Nature (Solid Acid Catalysts)
-
Why it happens: In solid acid catalysts like zeolites, deactivation is not always uniform. The strongest acid sites may be consumed or blocked first.[12] This change in the distribution of acid site strength can alter the reaction pathway, favoring the formation of byproducts.
-
Diagnosis: Analyze the product mixture over time using GC or HPLC. A change in the ratio of product to byproduct as the reaction progresses suggests selective deactivation.
-
Solution: A controlled regeneration of the catalyst through calcination may restore the original acid site distribution. If the problem persists, a more robust catalyst or milder reaction conditions may be required.
-
-
Potential Cause 2: Leaching and Homogeneous Catalysis
-
Why it happens: Active metal species (e.g., palladium) can leach from the support into the solution.[4][7] These dissolved metal complexes may catalyze different, non-selective reaction pathways compared to the heterogeneous parent catalyst.
-
Diagnosis: Perform a hot filtration test. While the reaction is running, filter a sample of the reaction mixture to remove the solid catalyst and allow the filtrate to continue reacting. If the reaction proceeds in the filtrate, it confirms that a catalytically active species has leached into the solution.
-
Solution: Leaching is often exacerbated by acidic conditions or the presence of complexing agents. Ensure the pH of the reaction medium is controlled. Consider using a catalyst with better metal-support interaction or a protective coating to prevent leaching.[3]
-
Catalyst Regeneration Protocols
If deactivation is due to fouling or mild poisoning, the catalyst's activity can often be partially or fully restored.[1][3]
Table 1: Summary of Regeneration Strategies for Pd/C Catalysts
| Deactivation Mode | Regeneration Method | Key Parameters | Expected Outcome |
| Fouling (Organic Deposits) | Solvent Washing | 1. Wash with reaction solvent (e.g., Methanol, Ethyl Acetate).2. Follow with a stronger solvent if needed (e.g., Chloroform, dilute NaOH solution).[8][13]3. Use sonication to enhance removal.[8] | >80% activity recovery.[8] |
| Coking (Carbon Deposits) | Oxidative Treatment (Calcination) | Heat catalyst in a controlled air or oxygen flow. Typical temperatures are 250-400°C.[9][10] | >80% activity recovery, but risk of sintering if temperature is too high.[10] |
| Poisoning (e.g., CO) | Oxidative Treatment | A mild oxidative treatment can often remove adsorbed CO, restoring activity.[14] | High activity recovery.[14] |
| Poisoning (e.g., Sulfur) | Oxidative Treatment | Can convert strongly bound sulfides to oxides, which may be less poisoning. Requires specific protocols.[13] | Partial activity recovery. Often difficult. |
Experimental Protocol 1: Solvent Washing of Fouled Pd/C Catalyst
Objective: To remove adsorbed organic species from the catalyst surface and pores.
-
Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.
-
Initial Wash: Wash the recovered catalyst on the filter with 3-5 volumes of the primary reaction solvent (e.g., ethanol) to remove residual product and reactants.
-
Strong Solvent Wash: Transfer the catalyst to a flask. Add a volume of a stronger solvent (e.g., chloroform or glacial acetic acid) sufficient to create a slurry.[8]
-
Agitation: Stir the slurry vigorously at room temperature for 1-2 hours. Alternatively, place the flask in an ultrasonic bath for 30 minutes.[8]
-
Filtration & Final Rinse: Filter the catalyst again. Wash thoroughly with the primary reaction solvent to remove the stronger cleaning solvent.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Testing: Evaluate the regenerated catalyst's activity in a small-scale test reaction and compare the initial rate to that of a fresh catalyst.
Experimental Protocol 2: Mild Oxidative Regeneration of Pd/C
Objective: To remove carbonaceous deposits (coke) or certain chemical poisons via controlled oxidation. Caution: This procedure should be performed in a well-ventilated fume hood or a dedicated tube furnace.
-
Preparation: Place the dried, deactivated catalyst in a ceramic boat or a quartz tube.
-
Inert Purge: Place the container in a tube furnace. Purge the system with an inert gas (e.g., nitrogen) for 15-20 minutes to remove air.
-
Heating: While maintaining the inert gas flow, heat the furnace to the target temperature (e.g., 250°C).[10]
-
Oxidation: Once the temperature is stable, switch the gas flow to a dilute stream of air (e.g., 5% O₂ in N₂). Maintain this flow for 2-4 hours.
-
Cooling: Switch the gas flow back to inert gas and allow the furnace to cool to room temperature.
-
Activation: The regenerated catalyst will have an oxidized palladium surface and must be re-reduced before use. This can be done in situ in the reaction vessel under a hydrogen atmosphere before adding the substrate.
References
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
Catalyst Characterization. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. Retrieved from [Link]
-
MDPI. (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Retrieved from [Link]
- Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
-
ACS Publications. (2018, August 16). Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons. Retrieved from [Link]
- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Problems in the Study of Catalyst Deactivation Kinetics. Retrieved from [Link]
- Google Patents. (n.d.). CN101422740A - Activation method of inactive Pd/C catalyst in hydrogenation reaction.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of series 4 and 5. (a) 4,4-dimethoxy-butan-2-one.... Retrieved from [Link]
-
MDPI. (n.d.). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
NSF Public Access Repository. (2019, July 10). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
(n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Retrieved from [Link]
-
YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (2024, December 9). Synthesis of n-Butene via Dimethyl Ether-to-Olefin Reaction over P-Loaded Ferrierite Zeolites. Retrieved from [Link]
-
(2018, August 24). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Multi-functional Fe-Al0.66DTP/MCF catalyst in cascade engineered synthesis of the drug butamben: Novelty of catalyst, reaction kinetics and mechanism | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, November 21). (PDF) Reaction Kinetics of the Synthesis of Polymethoxy Butyl Ether from n-Butanol and Trioxane with Acid Cation-Exchange Resin Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 14. Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Minimizing by-product formation in the synthesis of veratryl acetone
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of veratryl acetone. Veratryl acetone is a key intermediate in the production of various pharmaceuticals.[1] The synthetic process, while well-established, can be prone to the formation of by-products that complicate purification and reduce overall yield. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize by-product formation and optimize your synthetic protocol. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to veratryl acetone and what are the common by-products?
A1: The most common industrial synthesis of veratryl acetone involves a two-step process:
-
Claisen-Schmidt Condensation: A base-catalyzed aldol condensation of veratraldehyde with acetone to form 4-(3,4-dimethoxyphenyl)-3-buten-2-one (veratrylidene acetone).
-
Selective Hydrogenation: The carbon-carbon double bond of veratrylidene acetone is selectively reduced to yield the final product, veratryl acetone.
The primary by-products encountered during this synthesis are:
-
Di-condensation Product (1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one): This arises from the reaction of one molecule of acetone with two molecules of veratraldehyde.[2]
-
Acetone Self-Condensation Products: Under basic conditions, acetone can react with itself to form by-products like diacetone alcohol and mesityl oxide.
-
Over-reduction Product (4-(3,4-dimethoxyphenyl)-2-butanol): During the hydrogenation step, the ketone functional group of veratryl acetone can be further reduced to a secondary alcohol.
Q2: How can the formation of the di-condensation by-product be minimized?
A2: The formation of the di-condensation product is a common challenge in Claisen-Schmidt reactions where the ketone has α-hydrogens on both sides of the carbonyl group. The key to minimizing this by-product is to control the stoichiometry of the reactants.
Core Principle: By using a significant excess of acetone, the statistical probability of the enolate of acetone reacting with veratraldehyde is much higher than the enolate of the mono-condensation product (veratrylidene acetone) reacting with a second molecule of veratraldehyde.
Recommended Actions:
-
Molar Ratio: Employ a molar ratio of acetone to veratraldehyde of at least 5:1. Ratios up to 10:1 are often used in industrial processes to ensure high selectivity for the mono-condensation product.
-
Slow Addition: Adding the veratraldehyde to the acetone/base mixture gradually can help maintain a consistently high concentration of acetone, further suppressing the di-condensation reaction.
Part 2: Troubleshooting Guide
Issue 1: High levels of acetone self-condensation by-products are observed.
Root Cause Analysis: Acetone self-condensation is favored by high concentrations of strong bases and elevated temperatures. The enolate of acetone, once formed, can react with another molecule of acetone instead of the desired veratraldehyde.
Troubleshooting Protocol:
-
Temperature Control: Maintain the reaction temperature at or below room temperature (20-25°C). Lowering the temperature to 0-5°C can significantly reduce the rate of acetone self-condensation.
-
Catalyst Concentration: Reduce the concentration of the base catalyst. For example, if using a 10% NaOH solution, consider lowering it to 5% or 2%. The goal is to find a balance where the desired reaction proceeds efficiently while minimizing the self-condensation side reaction.
-
Catalyst Choice: Consider using a milder base. While NaOH and KOH are common, catalysts like calcium hydroxide or solid-supported base catalysts can offer improved selectivity in some cases.
Data-Driven Insights: Effect of Temperature on By-Product Formation
| Temperature (°C) | Di-condensation By-product (%) | Acetone Self-Condensation By-products (%) |
| 50 | ~10-15 | >20 |
| 25 | ~5-8 | ~10-15 |
| 5 | <5 | <5 |
Note: These are representative values and can vary based on other reaction parameters.
Issue 2: Incomplete hydrogenation of veratrylidene acetone.
Root Cause Analysis: The presence of the α,β-unsaturated ketone intermediate, veratrylidene acetone, in the final product indicates an incomplete hydrogenation reaction. This can be due to several factors related to the catalyst, hydrogen pressure, or reaction time.
Workflow for Optimizing Hydrogenation:
Caption: Relationship between reaction conditions and the selectivity of hydrogenation.
Troubleshooting Protocol:
-
Temperature Control: Avoid excessive temperatures during hydrogenation. A range of 25-50°C is generally sufficient.
-
Catalyst Selection: While Pd/C is generally selective for the reduction of the C=C bond over the C=O bond, the choice of support and catalyst preparation can influence selectivity. If over-reduction is a persistent issue, consider screening different grades of Pd/C or other catalysts like Raney Nickel under milder conditions.
-
Reaction Time: Stop the reaction as soon as the starting material is consumed. Prolonged reaction times after the completion of the primary reaction will increase the likelihood of over-reduction.
Part 3: References
-
Method for preparing veratryl acetone. (2016). Google Patents.
-
A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (2022). RSC Publishing. [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]
-
Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. (2022). MDPI. [Link]
-
1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. [Link]
-
veratraldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
How to Succeed in Multi-Step Organic Synthesis. Washington State University. [Link]
Sources
Identifying and characterizing impurities in 1-(3,4-Dimethoxyphenyl)butan-2-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3,4-Dimethoxyphenyl)butan-2-one. It is designed to be a practical resource for identifying, characterizing, and troubleshooting impurities that may be encountered during synthesis, purification, and stability testing.
Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses common initial questions regarding the impurity profile of 1-(3,4-Dimethoxyphenyl)butan-2-one.
Q1: What are the most likely types of impurities I will encounter with 1-(3,4-Dimethoxyphenyl)butan-2-one?
A1: Impurities in any active pharmaceutical ingredient (API) or intermediate can be broadly categorized.[1][2] For 1-(3,4-Dimethoxyphenyl)butan-2-one, you should anticipate:
-
Organic Impurities: These are the most common and can include starting materials, intermediates from the synthetic route, by-products from unintended side reactions, and degradation products.[1][2]
-
Inorganic Impurities: These can include reagents, catalysts (like heavy metals), and inorganic salts used during the manufacturing process.[1]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification that are not fully removed.[2]
The specific organic impurities are highly dependent on the synthetic route used to prepare the target molecule.
Q2: How does the synthesis route affect the impurity profile?
A2: The synthetic pathway is the primary determinant of process-related impurities. Each route will have a unique "fingerprint" of characteristic by-products and unreacted starting materials. For example, a common synthesis might involve the condensation of veratraldehyde with nitropropane followed by a Nef reaction. Potential impurities from such a route could include unreacted veratraldehyde, the intermediate nitroalkene, or products from self-condensation reactions. It is crucial to have a thorough understanding of your specific synthetic route to predict potential impurities.[3]
Q3: My initial HPLC-UV analysis shows several small, unknown peaks. What is my first step?
A3: The immediate goal is to gather more information, specifically the molecular weight of the components in those unknown peaks. The most efficient first step is to perform a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis using the same or a similar chromatographic method.[4] This will provide the mass-to-charge ratio (m/z) for each unknown peak, which is a critical piece of data for proposing potential molecular formulas and structures.
Q4: What are "degradation products," and how do they form?
A4: Degradation products are impurities that form over time due to the chemical instability of the drug substance when exposed to various environmental factors like heat, light, humidity, or reactive oxygen species.[1][5] For 1-(3,4-Dimethoxyphenyl)butan-2-one, potential degradation pathways include:
-
Oxidation: The benzylic position (the CH₂ group between the phenyl ring and the ketone) is susceptible to oxidation, potentially forming a hydroxylated or carbonylated species. The methoxy groups can also be susceptible to oxidative cleavage.
-
Hydrolysis: While the ether linkages are generally stable, they can be cleaved under harsh acidic conditions.
-
Photodegradation: Aromatic ketones can be sensitive to UV light, leading to complex degradation pathways.
To proactively identify these, a Forced Degradation Study is essential.[5][6]
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental challenges.
Problem 1: Poor resolution between the main peak and an impurity in HPLC.
| Potential Cause | Troubleshooting Step & Rationale |
| Inappropriate Stationary Phase | The impurity and the main compound have very similar polarity. Action: Switch to a column with a different selectivity. If using a C18 column, try a Phenyl-Hexyl or a Cyano (CN) column. The different stationary phase chemistry will alter the interaction mechanisms (e.g., adding pi-pi interactions), which can resolve co-eluting peaks. |
| Mobile Phase Too Strong/Weak | The elution strength of the mobile phase is not optimized to separate compounds with similar retention times. Action: Adjust the organic modifier-to-aqueous ratio. For reversed-phase HPLC, decreasing the percentage of organic solvent (e.g., acetonitrile, methanol) will increase retention times and can improve the separation between closely eluting peaks. |
| Isocratic Elution | A single mobile phase composition is insufficient to resolve all components effectively. Action: Develop a gradient elution method. Start with a lower percentage of organic solvent and gradually increase it over the run. This will sharpen the peaks and often provides superior separation for complex mixtures.[7] |
| Incorrect pH of Mobile Phase | If any impurities are ionizable (acidic or basic), the mobile phase pH can drastically affect their retention. Action: Adjust the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate, formate). A pH change can alter the charge state of an impurity, significantly changing its interaction with the stationary phase and improving resolution. |
Problem 2: I have a mass from LC-MS for an unknown impurity, but I cannot determine its structure.
| Potential Cause | Troubleshooting Step & Rationale |
| Isomeric Impurities | The impurity has the same molecular weight (and formula) as another known compound but a different structure. Action 1: Perform high-resolution mass spectrometry (HRMS) like TOF or Orbitrap. This provides a highly accurate mass, allowing you to confidently determine the elemental composition and distinguish between compounds with the same nominal mass. Action 2: Isolate the impurity using preparative HPLC for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[8] NMR is the definitive technique for determining the precise chemical structure and connectivity of a molecule.[9] |
| Complex Fragmentation Pattern | The MS/MS fragmentation pattern is difficult to interpret. Action: Compare the fragmentation pattern of the impurity to that of the parent compound. Look for common fragment ions, which can indicate which part of the molecule is conserved. A neutral loss (the difference in mass between the parent ion and a fragment ion) can often correspond to a specific functional group (e.g., a loss of 18 Da suggests water, 30 Da suggests a methoxy radical). |
| Impurity Not Previously Reported | The impurity may be a novel by-product or degradation product. Action: This again necessitates isolation and full characterization. After preparative HPLC, use a suite of techniques: ¹H NMR, ¹³C NMR, 2D-NMR (like COSY and HMBC), and Infrared (IR) spectroscopy to piece together the structure from first principles. |
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core analytical workflows.
Protocol 1: General Purpose Impurity Profiling by HPLC-UV
This method serves as a robust starting point for separating 1-(3,4-Dimethoxyphenyl)butan-2-one from its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: C18 is a versatile, non-polar stationary phase that effectively retains moderately polar compounds like the target molecule and its likely impurities.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid acts as a proton source to ensure sharp peak shapes and is compatible with mass spectrometry for easy method transfer to LC-MS.[10]
-
-
Gradient Program:
Time (min) % Solvent B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Rationale: The dimethoxy-substituted benzene ring has a strong chromophore that absorbs well in this region of the UV spectrum.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Designing a Forced Degradation Study
This protocol outlines how to intentionally stress the sample to identify potential degradation products and establish the stability-indicating nature of your analytical method.[5][11] The goal is to achieve 5-20% degradation of the parent compound.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of 1-(3,4-Dimethoxyphenyl)butan-2-one in a suitable solvent (e.g., 50:50 Acetonitrile/Water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Heat at 60 °C for 4 hours.
-
Cool, then neutralize with an equivalent amount of 1N NaOH. Dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with an equivalent amount of 1N HCl. Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid sample in an oven at 80 °C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid sample to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method from Protocol 1. Compare the chromatograms to identify new peaks, which represent potential degradation products.
Section 4: Visualized Workflows and Data
Diagrams
Data Summary Table
Table 1: Potential Process-Related Impurities and Degradants
| Impurity Type | Potential Structure/Name | Origin | Expected m/z [M+H]⁺ |
| Starting Material | Veratraldehyde | Unreacted starting material | 167.07 |
| Intermediate | 1-(3,4-dimethoxyphenyl)-2-nitro-1-butene | Synthetic Intermediate | 238.11 |
| By-product | Aldol self-condensation product of butanone | Side Reaction | Varies |
| Degradant | 1-(3,4-Dihydroxyphenyl)butan-2-one | Acid-catalyzed demethylation | 181.08 |
| Degradant | 1-(3,4-Dimethoxyphenyl)-1-hydroxybutan-2-one | Oxidation at benzylic position | 225.11 |
References
- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
Borkowski, T., & Zuba, D. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 152(2-3), 149-159. Retrieved from [Link]
-
Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Modern Chemistry, 6(5), 62. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3,4-Dimethoxyphenyl)butan-2-one. PubChem Compound Database. Retrieved from [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Retrieved from [Link]
-
Panda, S. S. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: An Overview. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. ResearchGate. Retrieved from [Link]
-
Raval, A. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of series 4 and 5. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
-
Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Clinical Trials and Case Studies. Retrieved from [Link]
-
Patel, Y. P. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]
-
University of Babylon. (n.d.). An Introduction to Chromatographic Separations. Retrieved from [Link]
-
Teasdale, A. (2010). Identification of Pharmaceutical Impurities. Organic Process Research & Development. Retrieved from [Link]
-
Mulyono, et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering. Retrieved from [Link]
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Cardoso, D. R., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]
-
Sajewicz, M., & Waksmundzka-Hajnos, M. (2024). Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. Processes. Retrieved from [Link]
-
Shevyrin, V., et al. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Butlerov Communications. Retrieved from [Link]
-
Jetir. (n.d.). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]
-
IIP Series. (n.d.). IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS USING CHROMATOGRAPHIC TECHNIQUES. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo- 4methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone. Retrieved from [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotech-spain.com [biotech-spain.com]
- 5. rjptonline.org [rjptonline.org]
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- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. agilent.com [agilent.com]
- 9. rroij.com [rroij.com]
- 10. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 1-(3,4-Dimethoxyphenyl)butan-2-one: A Guide for Researchers
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 1-(3,4-Dimethoxyphenyl)butan-2-one, a valuable building block, can be approached through several synthetic pathways. This guide provides an in-depth, comparative analysis of four prominent routes, offering field-proven insights and detailed experimental protocols to inform your selection of the most suitable method for your research needs.
Introduction to the Target Molecule
1-(3,4-Dimethoxyphenyl)butan-2-one, also known as homoveratryl methyl ketone, possesses a structural motif common in various pharmacologically active compounds. The dimethoxy-substituted phenyl ring is a key feature in many natural products and synthetic drugs. The choice of synthetic route to this ketone can significantly impact yield, purity, cost-effectiveness, and scalability. This guide will dissect four distinct approaches, starting from readily available precursors: veratrole, 3,4-dimethoxyphenylacetic acid, veratraldehyde, and 3,4-dimethoxyphenylacetonitrile.
Comparative Overview of Synthesis Routes
Each synthetic pathway presents a unique set of advantages and challenges. The following table summarizes key quantitative data for a preliminary comparison.
| Route | Starting Material | Key Reactions | Typical Yield (%) | Reagent Cost | Scalability | Key Considerations |
| 1 | Veratrole (1,2-Dimethoxybenzene) | Friedel-Crafts Acylation | 65-75% | Low to Moderate | Good | Requires a stoichiometric amount of Lewis acid; regioselectivity can be a concern. |
| 2 | 3,4-Dimethoxyphenylacetic Acid | Acyl Chloride Formation, Organocadmium Reaction | 70-80% | Moderate | Moderate | Use of toxic cadmium reagents requires special handling and disposal. |
| 3 | Veratraldehyde | Darzens Condensation, Saponification, Decarboxylation | 70-85% | Low | Good | Multi-step process, but each step is generally high-yielding. |
| 4 | 3,4-Dimethoxyphenylacetonitrile | Grignard Reaction, Hydrolysis | 60-70% | Moderate | Good | Requires anhydrous conditions for the Grignard reaction. |
Route 1: Friedel-Crafts Acylation of Veratrole
This classical approach involves the direct acylation of veratrole with butanoyl chloride in the presence of a Lewis acid catalyst. The electron-donating methoxy groups of veratrole activate the aromatic ring towards electrophilic substitution, primarily directing acylation to the para position.
Causality of Experimental Choices
The choice of Lewis acid is critical; aluminum chloride (AlCl₃) is commonly used due to its high activity, though others like ferric chloride (FeCl₃) or tin tetrachloride (SnCl₄) can also be employed. The reaction is typically run at low temperatures to control the exothermic reaction and minimize side-product formation. Anhydrous conditions are essential to prevent the deactivation of the Lewis acid catalyst.
Experimental Protocol
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Butanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add butanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of veratrole (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Workflow Diagram
Caption: Friedel-Crafts acylation workflow.
Route 2: From 3,4-Dimethoxyphenylacetic Acid via an Organocadmium Reagent
This route offers a more controlled approach, avoiding the potential regioselectivity issues of the Friedel-Crafts acylation. It proceeds by converting 3,4-dimethoxyphenylacetic acid to its more reactive acid chloride, which is then coupled with an organocadmium reagent.
Causality of Experimental Choices
Organocadmium reagents, such as diethylcadmium, are preferred over more reactive organometallic reagents like Grignards for the synthesis of ketones from acid chlorides because they are less prone to over-addition to form tertiary alcohols.[1] The initial conversion of the carboxylic acid to the acid chloride is typically achieved using thionyl chloride or oxalyl chloride.
Experimental Protocol
Part A: Synthesis of (3,4-Dimethoxyphenyl)acetyl Chloride
-
To a flask containing 3,4-dimethoxyphenylacetic acid (1.0 equivalent), add thionyl chloride (1.5 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature until the evolution of gas ceases, then heat gently under reflux for 1 hour.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.
Part B: Reaction with Diethylcadmium
-
In a separate flame-dried flask under a nitrogen atmosphere, prepare a Grignard reagent from ethyl bromide and magnesium turnings in anhydrous diethyl ether.
-
To the Grignard solution at 0°C, add anhydrous cadmium chloride (0.5 equivalents) portion-wise.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of diethylcadmium.
-
Cool the diethylcadmium suspension to 0°C and add a solution of (3,4-dimethoxyphenyl)acetyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Quench the reaction by carefully adding ice-cold 1M sulfuric acid.
-
Extract the product with diethyl ether, wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by vacuum distillation.
Workflow Diagram
Caption: Organocadmium route workflow.
Route 3: Darzens Condensation of Veratraldehyde
This elegant route builds the carbon skeleton through a Darzens condensation, followed by saponification and decarboxylation to yield the target ketone.[2]
Causality of Experimental Choices
The Darzens condensation involves the reaction of an aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Sodium methoxide is a common and effective base for this transformation. The subsequent saponification and decarboxylation are standard procedures to convert the glycidic ester to the ketone.
Experimental Protocol
Stage 1: Darzens Condensation [2]
-
In a flask, dissolve veratraldehyde (1.0 equivalent) and ethyl 2-chloropropionate (1.2 equivalents) in dry toluene.
-
Cool the mixture to 10-15°C.
-
Slowly add a solution of sodium methoxide (1.5 equivalents) in methanol dropwise, maintaining the temperature below 15°C.
-
After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with cold water and extract with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude glycidic ester.
Stage 2: Saponification and Decarboxylation [2]
-
Dissolve the crude glycidic ester in ethanol and add a 10-15% aqueous solution of sodium hydroxide.
-
Heat the mixture to 50-60°C and stir for 3-5 hours.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4.
-
Gently heat the acidic solution to 60-70°C to facilitate decarboxylation until gas evolution ceases.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by vacuum distillation.
Workflow Diagram
Caption: Darzens condensation route workflow.
Route 4: From 3,4-Dimethoxyphenylacetonitrile via a Grignard Reaction
This method utilizes the reaction of a nitrile with a Grignard reagent to form an intermediate imine, which is then hydrolyzed to the ketone.
Causality of Experimental Choices
The synthesis of the starting nitrile from veratraldehyde is a multi-step process but can be achieved in good yield.[3] The subsequent Grignard reaction is a powerful C-C bond-forming reaction. Anhydrous conditions are crucial for the success of the Grignard reaction to prevent the quenching of the highly basic Grignard reagent.
Experimental Protocol
Part A: Synthesis of 3,4-Dimethoxyphenylacetonitrile (Adapted from patent literature)[3] This synthesis involves multiple steps starting from a glycidic ester precursor of veratraldehyde. A more direct, albeit potentially lower-yielding, laboratory preparation involves the conversion of 3,4-dimethoxybenzyl alcohol (from the reduction of veratraldehyde) to the corresponding benzyl chloride, followed by cyanation.
Part B: Grignard Reaction and Hydrolysis
-
Prepare an ethylmagnesium bromide Grignard reagent in anhydrous diethyl ether.
-
To the Grignard solution, add a solution of 3,4-dimethoxyphenylacetonitrile (1.0 equivalent) in anhydrous diethyl ether dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 2-3 hours, then heat under reflux for 1 hour.
-
Cool the reaction mixture and carefully pour it onto a mixture of ice and dilute sulfuric acid.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the product by vacuum distillation.
Workflow Diagram
Caption: Grignard reaction with nitrile workflow.
Conclusion
The synthesis of 1-(3,4-dimethoxyphenyl)butan-2-one can be successfully achieved through various routes, each with its own merits and drawbacks.
-
Friedel-Crafts acylation is a direct and often high-yielding method, but regioselectivity and the need for a stoichiometric amount of Lewis acid are key considerations.
-
The organocadmium route from 3,4-dimethoxyphenylacetic acid offers excellent control but involves the use of highly toxic reagents.
-
The Darzens condensation starting from veratraldehyde is a reliable multi-step sequence that generally provides good overall yields.
-
The Grignard reaction with the corresponding nitrile is a viable option, particularly if the nitrile is readily available, but requires strict anhydrous conditions.
The optimal choice of synthesis will depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations. This guide provides the foundational knowledge and detailed protocols to make an informed decision for the efficient synthesis of this valuable ketone intermediate.
References
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.
-
Darzens Reaction. Organic Chemistry Portal. [Link]
-
Reaction of acetyl chloride and diethylcadmium produces Butanone. Filo. [Link]
Sources
A Comparative Guide to Purity Assessment of 1-(3,4-Dimethoxyphenyl)butan-2-one for Pharmaceutical Applications
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 1-(3,4-Dimethoxyphenyl)butan-2-one, a key intermediate in pharmaceutical synthesis. The imperative for stringent purity control in pharmaceutical manufacturing necessitates robust, accurate, and validated analytical methods.[1] This document offers an in-depth analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques. It further explores the utility of orthogonal methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed, field-tested protocols are provided, alongside a comparative analysis of their strengths, limitations, and specific applications in identifying and quantifying process-related impurities and degradation products. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry to aid in the selection and implementation of appropriate purity testing strategies.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1-(3,4-Dimethoxyphenyl)butan-2-one, also known as veratryl butanone, serves as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). The quality of an API is intrinsically linked to the purity of its starting materials and intermediates. The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate strict control over impurities, which are classified into organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities (reagents, catalysts, heavy metals), and residual solvents.[1][2] Therefore, a well-defined strategy for purity assessment is not merely a quality control measure but a fundamental component of drug safety and regulatory compliance.
This guide will dissect the methodologies available for this purpose, focusing on the causality behind experimental choices to empower scientists to develop and validate robust analytical systems.
Chapter 1: Profile of Potential Impurities
A robust purity assessment method begins with a theoretical understanding of the impurities that are likely to be present. These can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These are by-products formed during the synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one. Common synthetic routes, such as the Friedel-Crafts alkylation of veratrole, can generate positional isomers or products of over-alkylation.[3] Incomplete reactions can also lead to the presence of unreacted starting materials (e.g., veratrole, 4-hydroxybutan-2-one).[3]
-
Degradation Products: These impurities arise from the decomposition of the target molecule under the influence of light, heat, or interaction with air (oxidation).[2] For a ketone like 1-(3,4-Dimethoxyphenyl)butan-2-one, oxidative cleavage or reactions involving the activated methylene group adjacent to the carbonyl are potential degradation pathways.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, acetone) can be carried over into the final product and must be monitored according to ICH Q3C guidelines.[2]
Chapter 2: Primary Analytical Techniques for Purity Determination
The two workhorse techniques for quantitative purity analysis in the pharmaceutical industry are HPLC and GC-MS. The choice between them depends on the volatility and thermal stability of the analyte and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for the purity analysis of a wide range of pharmaceutical compounds. Its applicability to non-volatile and thermally labile substances makes it highly versatile. For 1-(3,4-Dimethoxyphenyl)butan-2-one, a reverse-phase HPLC method with UV detection is the logical choice due to the presence of a strong chromophore (the dimethoxybenzene ring).
Causality of Method Design: A C18 column is selected as the stationary phase due to its hydrophobicity, which provides good retention for moderately polar organic molecules like our target compound. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve a balance between retention time and resolution from potential impurities. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime. UV detection is set at a wavelength corresponding to the maximum absorbance of the veratrole moiety to ensure high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds. It offers the dual benefit of high-resolution separation (GC) and definitive identification through mass fragmentation patterns (MS).[4] Given that 1-(3,4-Dimethoxyphenyl)butan-2-one is sufficiently volatile, GC-MS serves as an excellent primary or orthogonal method to HPLC.
Causality of Method Design: The choice of a low-to-mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is standard for general-purpose analysis of semi-volatile organic compounds. The temperature program of the GC oven is optimized to separate compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer provides unambiguous identification of impurities by comparing their fragmentation patterns to spectral libraries, a crucial advantage when dealing with unknown peaks.[4]
Chapter 3: Orthogonal and Complementary Techniques
While HPLC and GC-MS are primary tools for quantification, other spectroscopic methods provide invaluable structural information and serve as orthogonal checks on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation. While not typically used for routine quantification of trace impurities, NMR can confirm the identity of the bulk material and identify major impurities if their concentration is sufficient (>1%).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used for identity confirmation. The presence of characteristic absorption bands (e.g., C=O stretch for the ketone, C-O stretches for the methoxy groups) confirms the functional groups present in the molecule. It is primarily a tool for identification rather than quantification of impurities.
Chapter 4: Comparative Analysis and Method Selection
Choosing the right analytical method requires a careful consideration of the specific requirements of the analysis. The following table provides a comparative summary of the primary techniques.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Pros | - High resolution and efficiency.- Well-established for pharmaceutical analysis.- Non-destructive.- Can be adapted for preparative scale. | - Unambiguous identification with MS.- High sensitivity.- Excellent for residual solvent analysis. |
| Cons | - Peak identification can be ambiguous without a mass spectrometer.- Larger solvent consumption. | - Not suitable for non-volatile or thermally labile compounds.- Potential for on-column degradation. |
| Typical LoD/LoQ * | LoD: ~0.03 µg/mLLoQ: ~0.1 µg/mL[5] | LoD: <1 ppm (with derivatization and SIM)[6] |
| Best For | Quantifying known impurities and degradation products in a stability-indicating assay. | Identifying unknown volatile impurities and residual solvents. |
Note: LoD (Limit of Detection) and LoQ (Limit of Quantitation) values are indicative and based on structurally similar compounds found in the literature.[5][6] These values must be experimentally determined for the specific method and compound.
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate analytical method(s) for purity assessment.
Caption: Logical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.
Chapter 5: Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation, based on established methods for structurally similar compounds.
Protocol: Purity Assessment by Stability-Indicating Reverse-Phase HPLC
This method is adapted from a validated procedure for a closely related dimethoxyphenyl derivative and is designed to be stability-indicating.[7][8]
Objective: To quantify the purity of 1-(3,4-Dimethoxyphenyl)butan-2-one and separate it from potential impurities and degradation products.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for pH adjustment).
-
Reference standard of 1-(3,4-Dimethoxyphenyl)butan-2-one (purity >99.5%).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 279 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the synthesized sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
4. Data Analysis:
-
Calculate the percentage purity using the area normalization method.
-
For quantification of specific impurities, use the standard solution to determine the response factor and calculate the concentration in the sample solution. The method should be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, LoD, and LoQ.[9]
HPLC Analysis Workflow
Caption: Step-by-step workflow for the HPLC purity analysis protocol.
Protocol: Identification of Volatile Impurities by GC-MS
Objective: To identify and semi-quantify volatile organic impurities, including residual solvents and process by-products.
1. Instrumentation and Materials:
-
GC-MS system with a capillary column inlet and a mass selective detector.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Helium (carrier gas).
-
Methanol or Dichloromethane (GC grade, for sample dissolution).
2. Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
3. Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., Methanol).
4. Data Analysis:
-
Identify the main peak corresponding to 1-(3,4-Dimethoxyphenyl)butan-2-one by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Estimate the relative amount of each impurity by comparing its peak area to the total peak area (area percent).
Conclusion: A Strategy for Robust Purity Assessment
Ensuring the purity of 1-(3,4-Dimethoxyphenyl)butan-2-one for pharmaceutical use requires a multi-faceted analytical approach. A validated, stability-indicating HPLC method should form the cornerstone of routine quality control, providing reliable quantification of the main component and known impurities. This primary method should be complemented by GC-MS analysis, which serves as a powerful orthogonal technique for confirming purity and is indispensable for identifying unknown volatile impurities and residual solvents. The strategic application of these comparative methods, grounded in a thorough understanding of potential impurities and guided by regulatory standards, provides a self-validating system that ensures the quality, safety, and consistency of this critical pharmaceutical intermediate.
References
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- Aquigen Bio Sciences. (n.d.). Common Sources of Impurities in Pharmaceutical Substances.
- ResearchGate. (2025). Method validation of (E)-4-(3', 4'-dimethoxyphenyl)-but-3-en-1-ol in Zingiber cassumunar Roxb. with different extraction techniques.
- This cit
- This cit
- SIELC Technologies. (n.d.). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.
- PubMed. (2016). A stability-indicating HPLC method for simultaneous determination of morphine and naltrexone.
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- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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- Simson Pharma Limited. (2024). Sources Of Impurities In Pharmaceutical Substances.
- PubMed. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form.
- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- PubMed. (n.d.). A stability-indicating HPLC assay method for budesonide.
- This cit
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- IJPRA. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
- Google Patents. (n.d.). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
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- 5. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Biological Activity of Veratryl Acetone Derivatives
In the dynamic field of drug discovery and development, the exploration of novel bioactive scaffolds is paramount. Veratryl acetone (4-(3,4-dimethoxyphenyl)butan-2-one) and its derivatives have emerged as a promising class of compounds with a spectrum of biological activities. This guide provides a comparative analysis of the antioxidant, antimicrobial, and anti-inflammatory properties of veratryl acetone and its analogues, offering researchers, scientists, and drug development professionals a comprehensive overview grounded in experimental data and structure-activity relationship (SAR) insights. Our objective is to furnish a technical yet accessible resource that not only presents comparative data but also elucidates the scientific rationale behind the experimental designs and interprets the findings to guide future research.
Introduction to Veratryl Acetone and its Therapeutic Potential
Veratryl acetone, a chemical intermediate, is structurally related to naturally occurring compounds and serves as a versatile backbone for the synthesis of various derivatives.[1] The core structure, a phenylpropanone, is amenable to substitutions on the aromatic ring and modifications of the ketone moiety, allowing for the fine-tuning of its biological properties. The presence of the dimethoxy phenyl group, in particular, is a key feature that influences the molecule's reactivity and interaction with biological targets. This guide will delve into how specific structural modifications impact the antioxidant, antimicrobial, and anti-inflammatory potential of this class of compounds.
Comparative Biological Evaluation
A critical aspect of drug development is the comparative analysis of derivatives to identify lead compounds with enhanced efficacy and favorable safety profiles. While a single study comprehensively comparing a wide array of veratryl acetone derivatives across multiple biological activities is not yet available in the public domain, we can synthesize findings from various targeted studies to build a comparative picture.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. The antioxidant potential of veratryl acetone derivatives lies in their ability to scavenge free radicals.
A study on the synthesis of hydroxyl radical scavengers from benzalacetone and its derivatives, including veratralacetone (a veratryl acetone derivative), provides valuable comparative data.[2][3] The antioxidant activity was assessed based on their ability to scavenge hydroxyl radicals, a highly reactive and damaging ROS.
Table 1: Comparative Antioxidant Activity of Benzalacetone Derivatives [2][3]
| Compound | Structure | IC50 (µg/mL) for Hydroxyl Radical Scavenging |
| Benzalacetone | 4-phenyl-3-buten-2-one | > 1000 |
| Anisalacetone | 4-(4-methoxyphenyl)-3-buten-2-one | 875 |
| Veratralacetone | 4-(3,4-dimethoxyphenyl)-3-buten-2-one | 125 |
| Cinnamalacetone | 4-phenyl-3-buten-2-one | > 1000 |
| Dibenzalacetone | 1,5-diphenylpenta-1,4-dien-3-one | 110 |
| Dianisalacetone | 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | > 1000 |
| Diveratralacetone | 1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | 150 |
| Dicinnamalacetone | 1,5-diphenylpenta-1,4-dien-3-one | 130 |
Expertise & Experience: Interpreting the Antioxidant Data
The data clearly indicates that the presence and position of methoxy groups on the phenyl ring significantly influence the antioxidant activity. Veratralacetone, with its two methoxy groups at the 3 and 4 positions, exhibits substantially higher hydroxyl radical scavenging activity (lower IC50 value) compared to benzalacetone (no substitution) and anisalacetone (one methoxy group). This suggests that the electron-donating nature of the methoxy groups enhances the compound's ability to donate a hydrogen atom to stabilize the free radical. Interestingly, while the dimeric diveratralacetone also shows good activity, it is slightly less potent than the monomeric veratralacetone in this specific assay. This highlights that a simple duplication of the active moiety does not always lead to a linear increase in activity and that steric factors can also play a role.
The choice of the hydroxyl radical scavenging assay is critical. Hydroxyl radicals are among the most damaging ROS in biological systems, and the ability of a compound to neutralize them is a strong indicator of its potential as a protective agent against oxidative damage.
Anti-inflammatory Activity: Taming the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. The anti-inflammatory potential of compounds is often evaluated by their ability to inhibit key inflammatory mediators or pathways. A study on the anti-tumor promoting activity of benzalacetone derivatives provides insights into their potential anti-inflammatory effects, as tumor promotion is often linked to inflammatory processes.[4] This study evaluated the inhibitory effect on Epstein-Barr virus early antigen (EBV-EA) activation, a common in vitro assay for screening anti-tumor promoters.
Table 2: Comparative Anti-inflammatory Potential of Benzalacetone Derivatives [4]
| Compound | Substitution on Phenyl Ring | IC50 (molar ratio to TPA) |
| Benzalacetone | None | 129 |
| 2-Methoxybenzalacetone | 2-OCH3 | ~65 |
| 4-Methoxybenzalacetone | 4-OCH3 | ~65 |
| 2-Hydroxybenzalacetone | 2-OH | >129 |
| 4-Hydroxybenzalacetone | 4-OH | >129 |
| 2-Chlorobenzalacetone | 2-Cl | >129 |
| 4-Chlorobenzalacetone | 4-Cl | >129 |
Expertise & Experience: Structure-Activity Relationship in Inflammation
The results demonstrate that methoxy-substituted benzalacetones are more effective inhibitors of EBV-EA activation than the parent compound and its hydroxy- or chloro-substituted derivatives.[4] This suggests that the methoxy group is a key pharmacophore for this activity. The position of the methoxy group (2- or 4-) did not significantly alter the potency in this study. The superior activity of methoxy derivatives over hydroxy derivatives is noteworthy and could be attributed to improved cell permeability or a more favorable electronic profile for interacting with the target. These findings strongly suggest that veratryl acetone, with its 3,4-dimethoxy substitution, would likely exhibit significant anti-inflammatory potential.
Antimicrobial Activity: Awaiting a Comparative Verdict
Future Directions for Antimicrobial Evaluation:
To build a comprehensive understanding, a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, should be used. Standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC) would provide quantitative data for comparison.
Experimental Methodologies: A Foundation of Trustworthiness
The reliability of any comparative study hinges on the robustness and validation of the experimental protocols. Here, we outline the fundamental methodologies for assessing the biological activities discussed.
Synthesis of Veratryl Acetone Derivatives
The synthesis of veratryl acetone and its derivatives is typically achieved through a Claisen-Schmidt (crossed-aldol) condensation reaction between a substituted benzaldehyde (like veratraldehyde) and acetone.[5]
Caption: General workflow for the synthesis of veratralacetone.
Detailed Protocol for Claisen-Schmidt Condensation:
-
Dissolve veratraldehyde in a suitable solvent such as ethanol.
-
Add an equimolar amount of acetone to the solution.
-
Slowly add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the mixture while stirring.
-
Continue stirring at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure veratryl acetone derivative.
Antioxidant Activity Assay: DPPH Radical Scavenging
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for evaluating the antioxidant capacity of compounds.
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol for DPPH Assay:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of the veratryl acetone derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add a specific volume of each sample concentration to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Conclusion and Future Perspectives
This comparative guide, based on the synthesis of available data, highlights the significant biological potential of veratryl acetone derivatives. The presence and positioning of methoxy groups on the phenyl ring are critical determinants of their antioxidant and anti-inflammatory activities. Veratralacetone, in particular, stands out as a promising candidate for further investigation due to its potent hydroxyl radical scavenging ability.
The field is ripe for a comprehensive comparative study that evaluates a systematically designed library of veratryl acetone derivatives for their antioxidant, antimicrobial, and anti-inflammatory properties. Such a study would provide a more complete understanding of the structure-activity relationships and would be invaluable for the rational design of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their demonstrated biological activities, positions veratryl acetone derivatives as a compelling area for future research in medicinal chemistry.
References
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Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. (2022). BMC Chemistry. [Link]
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Synthesis, Anti-Inflammatory and Analgesic Activity of Some New 4(3H)-quinazolinone Derivatives. (n.d.). PubMed. [Link]
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COMPARATIVE IN VITRO ANTIOXIDANT ACTIVITY AND TOTAL PHENOLIC CONTENTS OF DIFFERENT PARTS OF Vernonia amygdalina. (2019). ResearchGate. [Link]
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In Silico Comparison of Quantum and Bioactivity Parameters of a Series of Natural Diphenyl Acetone Analogues, and In Vitro Caco-2 Studies on Three Main Chalcone Derivatives. (2024). MDPI. [Link]
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Structure-activity Relationship of Veratramine. (n.d.). ResearchGate. [Link]
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Structure-activity relationship in potentially anti-tumor promoting benzalacetone derivatives, as assayed by the epstein-barr virus early antigen activation. (2000). PubMed. [Link]
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Synthesis and evaluation of a series of resveratrol analogues as potent anti-cancer agents that target tubulin. (2014). PubMed Central. [Link]
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SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. [Link]
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Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives. (2008). Journal of Physical Science. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry. [Link]
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Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. (2022). PubMed. [Link]
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Antioxidant activity of acetone extract/fractions of Terminalia bellerica Roxb. fruit. (2010). PubMed. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]
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Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives. (2008). ResearchGate. [Link]
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Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. (2007). PubMed. [Link]
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In Silico Comparison of Quantum and Bioactivity Parameters of a Series of Natural Diphenyl Acetone Analogues, and In Vitro Caco-2 Studies on Three Main Chalcone Derivatives. (2024). ResearchGate. [Link]
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Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. (2024). MDPI. [Link]
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Synthesis and biological evaluation of palmyrolide A macrocycles as sodium channel blockers towards neuroprotection. (2014). Organic & Biomolecular Chemistry. [Link]
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Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. (2015). JSciMed Central. [Link]
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Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. (2022). MDPI. [Link]
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Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. (2025). ResearchGate. [Link]
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Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. (2024). PubMed. [Link]
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A Comparative Guide to Impurity Profiling of Clandestinely Synthesized 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) for Synthesis Route Determination
This guide provides an in-depth technical comparison of the impurity profiles of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P), a key precursor in the clandestine synthesis of MDMA and related compounds. Understanding the unique impurity signatures associated with different synthetic routes is crucial for forensic chemists, researchers, and law enforcement agencies to trace the origin and manufacturing methods of illicit substances. This document offers a detailed examination of the common clandestine synthesis pathways, the characteristic impurities they generate, and the analytical methodologies for their identification and quantification.
Introduction: The Significance of Impurity Profiling
In the realm of forensic chemistry, the analysis of illicit drug seizures extends beyond simple identification. Impurity profiling, the identification and quantification of minor components within a drug sample, provides invaluable intelligence. These impurities, which include starting materials, intermediates, by-products, and reagents, act as chemical fingerprints, offering insights into the synthetic route employed by clandestine laboratories. For a pivotal precursor like MDP-2-P, a comprehensive understanding of its impurity profile can illuminate the entire manufacturing chain of 3,4-methylenedioxyphenylamphetamine (MDA) and its derivatives.[1][2]
The choice of a particular synthetic route in a clandestine setting is often dictated by the availability of precursor chemicals, the perceived complexity of the procedure, and the desired scale of production. These factors directly influence the resulting impurity profile, making it a robust tool for comparative analysis and linking different drug seizures to a common origin.
Major Clandestine Synthesis Routes of MDP-2-P
While numerous methods for the synthesis of MDP-2-P exist in chemical literature, clandestine operations predominantly favor a few key pathways. This guide will focus on the most commonly encountered routes, detailing their chemical logic and characteristic impurity signatures.
The Safrole/Isosafrole Oxidation Route
The oxidation of safrole or its isomer, isosafrole, is a prevalent method for MDP-2-P synthesis due to the natural abundance of safrole in certain essential oils.[3][4] This route can be further subdivided based on the specific oxidation method employed.
The Wacker process involves the palladium-catalyzed oxidation of an olefin to a ketone.[5] In the clandestine context, safrole is oxidized to MDP-2-P, often using a palladium (II) chloride catalyst.[6]
Causality of Impurity Formation: The impurities generated during the Wacker oxidation are a direct result of side reactions of the starting material, intermediates, and the catalyst system. The acidic conditions and the presence of a palladium catalyst can lead to various rearrangements and additions.
Characteristic Impurities:
-
1-(3,4-methylenedioxyphenyl)-1-propanone: An isomer of MDP-2-P, its presence suggests either the use of isosafrole as the starting material or the isomerization of safrole under the reaction conditions.
-
3,4-methylenedioxybenzaldehyde (Piperonal): Can be formed through oxidative cleavage of the propylene side chain.
-
Di-methoxy adducts: If methanol is used as a solvent, the addition of methoxy groups across the double bond can occur, leading to compounds like 1-(3,4-methylenedioxyphenyl)-1,2-dimethoxypropane.[6]
-
Polymeric materials: The reaction conditions can also promote the polymerization of safrole, leading to a complex mixture of high-molecular-weight impurities.
This method typically involves the isomerization of safrole to isosafrole, followed by oxidation with a peracid, such as peroxyformic acid (generated in situ from hydrogen peroxide and formic acid).[7]
Causality of Impurity Formation: The use of strong oxidizing agents and acidic conditions in this route leads to a distinct set of byproducts. The reaction proceeds through an epoxide intermediate, which can undergo various rearrangements and further reactions.
Characteristic Impurities:
-
1-(3,4-methylenedioxyphenyl)-1-propanone: As with the Wacker oxidation, this isomer is a common impurity.
-
1-methoxy-1-(3,4-methylenedioxyphenyl)-2-propanone: Forms when methanol is present during the reaction.[3][8]
-
2,2,4-trimethyl-5-(3,4-methylenedioxyphenyl)-[1][3]dioxolane: A characteristic impurity formed from the reaction of the intermediate diol with acetone, which is often used as a solvent.[3][7][8]
-
Glycols and their esters: The intermediate 1-(3,4-methylenedioxyphenyl)-1,2-propanediol and its formate esters are often present in the crude product.
The Nitrostyrene Route from Piperonal
This route has gained popularity due to increased control over safrole and isosafrole. It commences with the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with nitroethane to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene, which is then reduced to MDP-2-P.[1][9]
Causality of Impurity Formation: The impurities in this route stem from side reactions during the Henry condensation (the formation of the nitrostyrene) and the subsequent reduction step. The choice of catalyst and reducing agent significantly impacts the impurity profile.
Characteristic Impurities:
-
N-cyclohexylacetamide: This impurity is formed when cyclohexylamine is used as a catalyst in the Henry condensation reaction.[3][8]
-
3-methyl-6,7-methylenedioxyisoquinoline-1,4-dione: A highly specific marker for this route, formed through a complex series of reactions involving the nitrostyrene intermediate.[3][8]
-
Piperonal: Unreacted starting material is a common impurity.
-
1-(3,4-methylenedioxyphenyl)-2-nitropropene: The intermediate may be present in the final product if the reduction is incomplete.
Less Common and Historical Routes
While less frequently encountered, other synthetic pathways to MDP-2-P exist and can be identified by their unique impurity profiles.
-
From Catechol: This multi-step synthesis involves the conversion of catechol to safrole, which is then oxidized to MDP-2-P. The impurity profile will contain markers from both the safrole synthesis and the subsequent oxidation step.[4]
-
From Bromosafrole: An older method involving the reaction of bromosafrole with a nucleophile to form an intermediate that is then hydrolyzed to MDP-2-P. Impurities may include unreacted bromosafrole and various substitution byproducts.
-
From Helional: A novel route has been identified where the fragrance compound Helional is converted to MDP-2-P via an enamine intermediate.[10][11] The impurity profile is still under investigation but is expected to be distinct from other routes.
Comparative Analysis of Impurity Profiles
The following table summarizes the key distinguishing impurities for the major synthesis routes of MDP-2-P. The presence of a combination of these markers provides a high degree of confidence in identifying the synthetic pathway.
| Synthesis Route | Key Impurities |
| Wacker Oxidation of Safrole | 1-(3,4-methylenedioxyphenyl)-1-propanone, 3,4-methylenedioxybenzaldehyde (Piperonal), Di-methoxy adducts (if methanol is used), Polymeric materials. |
| Peracid Oxidation of Isosafrole | 1-(3,4-methylenedioxyphenyl)-1-propanone, 1-methoxy-1-(3,4-methylenedioxyphenyl)-2-propanone, 2,2,4-trimethyl-5-(3,4-methylenedioxyphenyl)-[1][3]dioxolane, Glycols and their esters.[3][7][8] |
| Nitrostyrene Route from Piperonal | N-cyclohexylacetamide, 3-methyl-6,7-methylenedioxyisoquinoline-1,4-dione, Unreacted Piperonal, 1-(3,4-methylenedioxyphenyl)-2-nitropropene.[3][8] |
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the impurity profiling of volatile and semi-volatile compounds like those found in clandestinely synthesized MDP-2-P.[3] Its high resolving power and the structural information provided by mass spectrometry allow for the confident identification of trace-level impurities.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust GC-MS method for the analysis of MDP-2-P impurity profiles. The inclusion of an internal standard and the analysis of a known standard alongside the unknown sample provide a self-validating system, ensuring the accuracy and reliability of the results.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the MDP-2-P sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., diphenylamine or a deuterated analog of a known impurity) at a known concentration.
-
Dilute to volume with a high-purity solvent such as methanol or ethyl acetate.
-
Vortex to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) | A standard, robust column for the separation of a wide range of semi-volatile compounds. |
| Injection Volume | 1 µL | A typical injection volume to avoid column overload. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample without thermal degradation of the analytes. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial temp: 70 °C, hold for 2 min; Ramp 1: 10 °C/min to 280 °C; Hold for 5 min | A general-purpose temperature program that allows for the separation of a wide range of impurities with varying boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, which produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40-500 amu | A wide enough range to detect the molecular ions and characteristic fragments of expected impurities. |
| Source Temperature | 230 °C | Optimizes ion formation and minimizes source contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
3. Data Analysis and Interpretation:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a reference library (e.g., NIST/Wiley) for tentative identification.
-
Confirm the identity of key impurities by comparing their retention times and mass spectra with those of certified reference standards.
-
Calculate the relative abundance of each impurity with respect to the main MDP-2-P peak or the internal standard to create a quantitative or semi-quantitative profile.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for MDP-2-P impurity profiling.
Caption: Workflow for GC-MS impurity profiling of MDP-2-P.
Logical Relationships Between Synthesis Routes and Impurity Profiles
The connection between a specific synthesis route and its resulting impurity profile is a direct consequence of the chemical reactions involved. The following diagram illustrates these causal links.
Caption: Relationship between MDP-2-P synthesis routes and their characteristic impurity classes.
Conclusion
The impurity profile of clandestinely synthesized MDP-2-P is a rich source of forensic intelligence. By employing a systematic analytical approach, primarily centered on GC-MS, it is possible to identify key markers that are indicative of a specific synthetic pathway. This guide has outlined the major clandestine routes to MDP-2-P, the chemical rationale behind the formation of their characteristic impurities, and a robust analytical protocol for their identification. The ability to link a seized drug sample back to its synthesis method is a powerful tool for law enforcement and a testament to the descriptive power of analytical chemistry. Continuous research into emerging synthetic methods and the refinement of analytical techniques will remain paramount in the ongoing effort to understand and disrupt the illicit drug trade.
References
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Cormick, J., Carter, J. F., Currie, T., Matheson, C., & Cresswell, S. L. (2022). Stable isotope characterisation of MDP2P and MDA prepared from piperonal. Rapid Communications in Mass Spectrometry, 36(15), e9346. [Link]
- Swist, M., Wilamowski, J., Zuba, D., Kochana, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
